OptoBI-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H37N5O2 |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
3-[1-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C32H37N5O2/c1-2-3-7-24-12-16-26(17-13-24)34-35-27-18-14-25(15-19-27)8-6-11-31(38)36-22-20-28(21-23-36)37-30-10-5-4-9-29(30)33-32(37)39/h4-5,9-10,12-19,28H,2-3,6-8,11,20-23H2,1H3,(H,33,39) |
InChI Key |
LUASQYYRQCWOMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OptoBI-1; OptoBI 1; OptoBI1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OptoBI-1
For Researchers, Scientists, and Drug Development Professionals
Core Summary
OptoBI-1 is a synthetic, photoswitchable organic molecule that functions as a potent and selective agonist for specific members of the Transient Receptor Potential Canonical (TRPC) family of ion channels.[1] Developed as a photopharmacological tool, this compound allows for precise spatiotemporal control of cellular signaling pathways governed by these channels.[2][3] Its mechanism of action is centered on its ability to undergo conformational changes in response to specific wavelengths of light, enabling reversible activation of TRPC3, TRPC6, and TRPC7 channels. This light-dependent activation triggers cation influx, primarily Ca2+, which in turn modulates a range of downstream cellular processes, including neuronal firing and nuclear factor of activated T-cells (NFAT) signaling.
Photochemical Properties and Mechanism of Action
This compound's functionality is rooted in its azobenzene moiety, which allows for photoisomerization between two distinct conformations: a thermally stable trans-isomer and a metastable cis-isomer. In its inactive state in the dark, this compound predominantly exists in the trans conformation. Upon exposure to ultraviolet (UV) light at a wavelength of 365 nm, it rapidly converts to the cis-isomer. This cis conformation is the biologically active form, which allosterically modulates and activates TRPC3, TRPC6, and TRPC7 channels.
The activation of these non-selective cation channels leads to an influx of cations, including Na+ and Ca2+, down their electrochemical gradients. The subsequent increase in intracellular Ca2+ concentration is a key event that initiates a cascade of downstream signaling events.
Reversion to the inactive trans-isomer can be achieved in two ways: either by illumination with blue light at 430 nm or through spontaneous thermal relaxation in the dark, which occurs over a period of approximately 50 minutes. This reversible control allows for precise on-and-off switching of TRPC channel activity. Notably, this compound has been shown to have no effect on TRPC4 or TRPC5 channels, highlighting its selectivity within the TRPC family.
Quantitative Data
The following table summarizes the key quantitative parameters associated with the activity of this compound.
| Parameter | Value | Channel | Notes |
| EC50 (cis-form) | ~0.1 µM | TRPC3 | The half-maximal effective concentration for the active cis-isomer. |
| Activating Wavelength | 365 nm | TRPC3/6/7 | Wavelength to induce the active cis-conformation. |
| Deactivating Wavelength | 430 nm | TRPC3/6/7 | Wavelength to revert to the inactive trans-conformation. |
| Thermal Relaxation Time | ~50 minutes | N/A | Time for the cis-isomer to revert to the trans-isomer in the dark. |
Signaling Pathways
The activation of TRPC channels by this compound initiates signaling cascades that can influence various cellular functions. One well-documented pathway is the modulation of neuronal activity. In hippocampal neurons, the activation of TRPC3 by cis-OptoBI-1 leads to an inhibition of neuronal firing. The precise mechanism is thought to involve local Ca2+ signaling that may lead to the activation of K+ conductances.
Another significant pathway influenced by this compound is the Ca2+/calcineurin/NFAT signaling cascade. In mast cells engineered to express TRPC6, photoactivation of this compound leads to Ca2+ influx, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and the subsequent regulation of gene expression.
Experimental Protocols
Calcium Imaging Protocol
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound photoactivation.
-
Cell Preparation: Culture cells (e.g., HEK293 cells expressing YFP-TRPC3) on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or a genetically encoded sensor like R-GECO) according to the manufacturer's instructions.
-
This compound Application: Incubate the cells with this compound (e.g., 10 µM) in a suitable buffer in the dark.
-
Microscopy Setup: Place the dish on an inverted fluorescence microscope equipped with an excitation light source for the calcium indicator and separate light sources for 365 nm and 430 nm illumination.
-
Baseline Measurement: Record the baseline fluorescence of the calcium indicator for a few minutes in the dark.
-
Photoactivation: Expose the cells to 365 nm light for a defined period (e.g., 10 seconds) to isomerize this compound to its cis form.
-
Data Acquisition: Continuously record the fluorescence of the calcium indicator to measure the increase in intracellular Ca2+.
-
Deactivation: Expose the cells to 430 nm light (e.g., for 30 seconds) to revert this compound to its trans form and observe the return of fluorescence to baseline.
Electrophysiology Protocol (Whole-Cell Patch-Clamp)
This protocol outlines the steps for measuring ion channel currents in response to this compound.
-
Cell Preparation: Use cells expressing the TRPC channel of interest (e.g., TRPC6 in RBL-2H3 mast cells).
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration on a selected cell.
-
Solution Application: Perfuse the cell with an extracellular solution containing this compound in its inactive trans form.
-
Voltage Protocol: Apply a voltage ramp or step protocol to measure baseline currents.
-
Photoactivation: While recording, illuminate the cell with 365 nm light to activate this compound.
-
Current Measurement: Record the resulting inward and outward currents, which represent the activity of the TRPC channels.
-
Deactivation: Switch the illumination to 430 nm to deactivate the channels and allow the current to return to baseline.
References
OptoBI-1: A Technical Guide to Photoswitching Properties, Kinetics, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoBI-1 is a synthetic, photoswitchable small molecule designed for the precise optical control of Transient Receptor Potential Canonical (TRPC) channels. As a derivative of the TRPC activator GSK1702934A, this compound incorporates an azobenzene moiety, which allows for reversible isomerization between two distinct conformations using light of specific wavelengths. This property enables researchers to remotely and rapidly activate and deactivate TRPC channels, offering high spatiotemporal resolution in the study of their physiological and pathological roles. This compound is particularly noted for its activity as a TRPC3/6/7 agonist, making it a valuable tool in fields such as neuroscience, cardiovascular research, and immunology.[1][2] This technical guide provides an in-depth overview of the core photoswitching properties, kinetics, and experimental protocols associated with this compound.
Photoswitching Properties and Kinetics
The utility of this compound as a photopharmaceutical is defined by its spectral properties, the efficiency of its light-induced isomerization, and the stability of its isomeric states.
Spectral and Photoswitching Properties
This compound's photoswitching capability is centered around the reversible isomerization of its azobenzene core between a thermodynamically stable trans isomer and a metastable cis isomer. The trans form is generally considered inactive or a very weak partial agonist, while the cis form is the active conformation that potently agonizes TRPC3/6/7 channels.[1]
The transition from the trans to the cis state is induced by ultraviolet (UV) light, while the reverse transition is achieved with blue light.[2] The molecule will also thermally relax back to the more stable trans form in the absence of light.[3]
| Property | Value | Reference |
| λmax (trans-OptoBI-1) | 336 nm | |
| Activation Wavelength (trans to cis) | 365 nm | |
| Deactivation Wavelength (cis to trans) | 430 nm |
Isomerization and Photostationary States
Upon illumination with a specific wavelength of light, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the trans and cis isomers. The composition of the PSS is dependent on the wavelength of irradiation.
| Condition | Predominant Isomer | PSS Composition | Reference |
| Darkness (Thermal Equilibrium) | trans | ≥97% trans | |
| 365 nm Illumination | cis | 96% cis, 4% trans | |
| 435 nm Illumination | trans | 78% trans, 22% cis |
Note: Isomerization quantum yields (Φ) for the trans-to-cis and cis-to-trans transitions of this compound are not explicitly reported in the reviewed literature.
Kinetics and Thermal Relaxation
The temporal precision of this compound is governed by the kinetics of its photoisomerization and thermal relaxation. The light-induced switching occurs on a rapid timescale, allowing for acute control of channel activity. The thermal relaxation from the active cis form back to the inactive trans form is a slower process.
| Parameter | Value | Reference |
| EC50 (cis-OptoBI-1 on TRPC3) | ~0.1 µM | |
| Thermal Relaxation Half-life (τH) | 418.76 ± 0.13 minutes |
Mechanism of Action
The primary mechanism of action for this compound involves the direct activation of TRPC3, TRPC6, and TRPC7 channels. In its light-induced cis conformation, this compound binds to these non-selective cation channels, leading to their opening and a subsequent influx of cations, most notably Ca²⁺, into the cell. This elevation in intracellular Ca²⁺ can then trigger a variety of downstream signaling cascades. One well-documented pathway is the activation of calcineurin, a calcium-dependent phosphatase, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus to regulate gene expression.
Experimental Protocols
The following are generalized protocols for utilizing this compound in common experimental paradigms. Researchers should optimize these protocols for their specific cell types and experimental systems.
Experimental Workflow for this compound Application
The general workflow for an experiment involving this compound photoswitching follows a logical sequence of steps to ensure accurate and reproducible results.
Protocol 1: Electrophysiological Recording of this compound Induced Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure ion channel currents activated by this compound.
A. Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably expressing the TRPC channel of interest.
-
Standard extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
-
Standard intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP; pH 7.2).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and microscope.
-
Light source capable of delivering 365 nm and 430 nm light (e.g., LEDs coupled to the microscope light path).
B. Procedure:
-
Cell Preparation: Plate cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare a working solution of this compound (e.g., 10 µM) in the extracellular solution. Protect this solution from light.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Perfuse the cell with the standard extracellular solution to record baseline currents.
-
Switch the perfusion to the this compound containing extracellular solution and allow it to incubate in the dark for several minutes.
-
-
Photoswitching and Data Acquisition:
-
Hold the cell at a desired potential (e.g., -60 mV) or apply voltage ramps (e.g., -100 mV to +100 mV).
-
Record baseline current in the presence of trans-OptoBI-1 (in the dark).
-
To activate the TRPC channel, illuminate the cell with 365 nm light for a defined period (e.g., 10 seconds) and record the resulting inward and outward currents.
-
To deactivate the channel, switch the illumination to 430 nm light (e.g., for 10-30 seconds) and record the return of the current to baseline levels.
-
Repeat the light-dark cycles as needed to assess the reproducibility of the photoswitching.
-
-
Data Analysis:
-
Measure the amplitude of the light-induced currents.
-
Analyze the current-voltage (I-V) relationship from voltage ramp data.
-
Determine activation and deactivation kinetics.
-
Protocol 2: Calcium Imaging of this compound Activity
This protocol outlines the measurement of intracellular calcium changes in response to this compound activation using a fluorescent calcium indicator.
A. Materials:
-
Cells expressing the TRPC channel of interest.
-
A genetically encoded calcium indicator (GECI) such as R-GECO, or a chemical calcium dye (e.g., Fura-2 AM).
-
Cell culture medium and transfection reagents.
-
Imaging buffer (e.g., HBSS or a similar physiological salt solution).
-
This compound stock solution (10 mM in DMSO).
-
Fluorescence microscope equipped with an imaging system, and light sources for both indicator excitation/emission and this compound photoswitching (365 nm and 430 nm).
B. Procedure:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the TRPC channel and the GECI (e.g., R-GECO) 24-48 hours prior to imaging.
-
Alternatively, for chemical dyes, incubate cells with the dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
Imaging Setup:
-
Plate the prepared cells on a glass-bottom dish suitable for microscopy.
-
Replace the culture medium with the imaging buffer.
-
-
This compound Application and Imaging:
-
Add this compound to the imaging buffer to the final desired concentration (e.g., 10 µM). It is crucial to perform this step in the dark or under dim red light to prevent premature isomerization.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
-
Photoswitching and Image Acquisition:
-
Acquire baseline fluorescence images of the cells in the dark (with trans-OptoBI-1).
-
Expose the cells to 365 nm light for a short duration (e.g., 10 seconds) to convert this compound to its cis form.
-
Immediately begin acquiring a time-lapse series of fluorescence images to capture the increase in intracellular calcium (indicated by an increase in fluorescence of the indicator).
-
After the calcium signal has peaked or reached a plateau, illuminate the cells with 430 nm light (e.g., for 30 seconds) to switch this compound back to its trans form.
-
Continue acquiring images to observe the decay of the calcium signal back to baseline.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Normalize the fluorescence changes (e.g., as ΔF/F₀) to quantify the relative change in intracellular calcium concentration.
-
Conclusion
This compound stands out as a potent and precise tool for the optical control of TRPC3/6/7 channels. Its well-defined photoswitching properties, including distinct activation/deactivation wavelengths and a high degree of isomerization, allow for reliable and reversible manipulation of channel activity. The detailed kinetics of its thermal relaxation and the characterization of its photostationary states provide a solid foundation for designing sophisticated experiments with high temporal resolution. The protocols outlined in this guide offer a starting point for researchers to harness the power of this compound to dissect the complex roles of TRPC channels in cellular signaling and disease, ultimately aiding in the development of novel therapeutic strategies.
References
The Role of OptoBI-1 in Studying Neuronal Excitability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoBI-1 is a powerful photopharmacological tool that offers precise spatiotemporal control over the activity of specific ion channels, enabling detailed investigation of their roles in neuronal excitability. As a photoswitchable agonist, this compound can be reversibly activated and deactivated by light, providing a non-invasive method to modulate neuronal function. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and its application in studying the intricate signaling pathways that govern neuronal excitability.
Core Principles of this compound Function
This compound is a synthetic small molecule designed to interact with Transient Receptor Potential Canonical (TRPC) channels, specifically subtypes TRPC3, TRPC6, and TRPC7.[1] Its key feature is an azobenzene moiety that undergoes conformational change upon exposure to specific wavelengths of light.
-
Inactive State (trans-isomer): In its baseline state, this compound exists predominantly as the trans-isomer, which is pharmacologically inactive.
-
Active State (cis-isomer): Upon illumination with ultraviolet (UV) light at a wavelength of approximately 365 nm, the azobenzene group isomerizes to the cis form. This cis-isomer is the active conformation that functions as an agonist for TRPC3/6/7 channels.[1]
-
Deactivation: The active cis-isomer can be reverted to the inactive trans-form by exposure to blue light at around 430 nm, or it will slowly revert in the dark.[1]
This reversible photoswitching allows for precise temporal control over the activation of TRPC channels, and consequently, the modulation of neuronal activity.
Mechanism of Action: From TRPC3 Activation to Neuronal Inhibition
The primary effect of this compound-mediated TRPC3 channel activation in neurons is a reduction in neuronal excitability, ultimately leading to the inhibition of firing.[1] This seemingly paradoxical effect of a cation channel agonist is attributed to a downstream signaling cascade.
The activation of TRPC3 channels by the cis-isomer of this compound leads to an influx of calcium ions (Ca²⁺) into the neuron. This localized increase in intracellular Ca²⁺ concentration then activates a class of ion channels known as calcium-activated potassium channels (KCa). The opening of these KCa channels results in an efflux of potassium ions (K⁺) from the neuron, leading to hyperpolarization of the neuronal membrane. This hyperpolarized state moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability and suppressing firing. While the precise subtypes of KCa channels involved are still under investigation, evidence points towards the involvement of small-conductance (SK) and/or intermediate-conductance (IK) calcium-activated potassium channels.
Quantitative Data on this compound's Effects on Neuronal Excitability
The following table summarizes the key quantitative parameters associated with this compound's action on TRPC channels and neuronal activity.
| Parameter | Value | Channel/Neuron Type | Reference |
| EC₅₀ (cis-OptoBI-1) | ~0.1 µM | TRPC3 | [1] |
| Activation Wavelength | 365 nm | This compound | |
| Deactivation Wavelength | 430 nm | This compound |
Further quantitative data on the precise percentage of firing rate reduction and the magnitude of membrane potential hyperpolarization in specific neuronal subtypes is an active area of research.
Experimental Protocols
Whole-Cell Patch-Clamp Recording with this compound Photostimulation
This protocol outlines the general steps for studying the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology in acute brain slices or cultured neurons.
Materials:
-
Standard whole-cell patch-clamp setup with an amplifier, micromanipulator, and data acquisition system.
-
Microscope equipped with fluorescence and differential interference contrast (DIC) optics.
-
Light source capable of delivering light at ~365 nm and ~430 nm (e.g., LED, laser) coupled to the microscope's light path.
-
This compound stock solution (in DMSO).
-
Artificial cerebrospinal fluid (aCSF) for brain slices or appropriate extracellular solution for cultured neurons.
-
Intracellular solution for patch pipettes.
Procedure:
-
Preparation of Brain Slices or Neuronal Cultures: Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons according to standard laboratory protocols.
-
Solution Preparation: Prepare aCSF and intracellular solutions. The final working concentration of this compound is typically in the low micromolar range, achieved by diluting the stock solution in aCSF.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a target neuron in either current-clamp or voltage-clamp mode.
-
Establish a stable baseline recording of neuronal activity (e.g., resting membrane potential, spontaneous firing rate, or holding current).
-
-
Application of this compound: Perfuse the recording chamber with aCSF containing the desired concentration of this compound in its inactive trans form.
-
Photostimulation:
-
Activation: To activate this compound, deliver a pulse of 365 nm light to the recorded neuron. The duration and intensity of the light pulse should be optimized for the specific experimental setup and desired level of channel activation.
-
Deactivation: To deactivate this compound, deliver a pulse of 430 nm light.
-
-
Data Acquisition and Analysis:
-
Record changes in membrane potential, firing frequency, or ionic currents before, during, and after photostimulation.
-
Analyze the data to quantify the effects of this compound on neuronal excitability.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Neuronal Inhibition
Caption: Signaling pathway of this compound-induced neuronal inhibition.
Experimental Workflow for Studying Neuronal Excitability with this compound
Caption: Experimental workflow for using this compound in patch-clamp studies.
Applications in Drug Discovery and Neuroscience Research
The ability to precisely control neuronal excitability with this compound opens up numerous avenues for research and drug development:
-
Dissecting Neuronal Circuits: By selectively inhibiting specific neuronal populations with high temporal resolution, researchers can elucidate their roles within complex neural circuits.
-
Investigating Ion Channel Function: this compound provides a powerful tool to study the physiological and pathophysiological roles of TRPC3/6/7 channels in neuronal function.
-
Drug Screening: this compound can be used to develop high-throughput screening assays for compounds that modulate TRPC channel activity or downstream signaling pathways.
-
Modeling Disease States: By mimicking pathological states of neuronal hyperexcitability or hypoexcitability, this compound can be used to study the mechanisms of neurological and psychiatric disorders.
Conclusion
This compound represents a significant advancement in the field of photopharmacology, offering unprecedented control over the activity of TRPC3/6/7 channels. Its ability to reversibly inhibit neuronal firing through a well-defined signaling cascade makes it an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of neuronal excitability and develop novel therapeutic strategies for a range of neurological disorders. As research continues, the application of this compound is expected to provide deeper insights into the fundamental principles of brain function.
References
Exploring Calcium Signaling Pathways with OptoBI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of OptoBI-1, a powerful photopharmaceutical tool for the precise control of calcium (Ca²⁺) signaling. By leveraging light to activate specific ion channels, this compound offers researchers unprecedented spatiotemporal resolution in their investigations of Ca²⁺-dependent cellular processes. This document outlines the core mechanism of this compound, summarizes key quantitative data, details experimental protocols, and provides visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism and Properties
This compound is a photoswitchable agonist that selectively targets the Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7.[1][2] These channels are non-selective cation channels that are permeable to Ca²⁺.[3] The functionality of this compound is rooted in its azobenzene moiety, which undergoes a conformational change in response to specific wavelengths of light.[1]
The molecule exists in two isomeric states:
-
Trans-isomer (inactive): In its baseline state or when exposed to blue light (~430 nm), this compound adopts the trans conformation and does not activate TRPC channels.
-
Cis-isomer (active): Upon illumination with UV light (~365 nm), this compound converts to the cis-isomer. This active form binds to and opens TRPC3/6/7 channels, leading to an influx of Ca²⁺ into the cell and a subsequent increase in cytosolic Ca²⁺ concentration.
This light-dependent activation is reversible, allowing for precise temporal control over Ca²⁺ signaling. The molecule will thermally relax back to the inactive trans-state in the dark over a period of approximately 50 minutes. This property enables researchers to turn Ca²⁺ influx "on" and "off" with high precision.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound, compiled from various studies. This data is essential for designing and interpreting experiments.
| Parameter | Value | Channel Subtype(s) | Source(s) |
| Activation Wavelength | 365 nm | TRPC3, TRPC6, TRPC7 | |
| Deactivation Wavelength | 430 nm | TRPC3, TRPC6, TRPC7 | |
| EC₅₀ (cis-form) | ~0.1 µM | TRPC3 | |
| Thermal Relaxation Half-life | ~50 minutes | Not applicable | |
| Solubility | Up to 10 mM in DMSO | Not applicable | |
| Purity | ≥98% | Not applicable | |
| Molecular Weight | 523.67 g/mol | Not applicable |
Signaling Pathway
The activation of TRPC channels by cis-OptoBI-1 initiates a signaling cascade that is fundamental to many cellular processes. The primary event is the influx of extracellular Ca²⁺, which then acts as a second messenger to modulate a variety of downstream effectors. One well-documented pathway involves the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).
Caption: this compound signaling pathway leading to gene expression changes.
Experimental Protocols
The following provides a generalized methodology for conducting experiments with this compound to study Ca²⁺ signaling. This protocol is a composite based on methodologies described in the literature.
Cell Culture and Transfection
-
Cell Lines: HEK293 or RBL-2H3 cells are commonly used.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Transfection: For cells not endogenously expressing the target TRPC channels, transiently transfect with plasmids encoding the desired YFP- or CFP-tagged TRPC channel (e.g., YFP-TRPC3, YFP-TRPC6, or TRPC7-CFP).
-
Co-transfection with Ca²⁺ Reporter: Co-transfect cells with a genetically encoded Ca²⁺ indicator, such as R-GECO, to visualize changes in intracellular Ca²⁺ concentration. Allow 24-48 hours for protein expression.
Calcium Imaging
-
Cell Preparation: Plate transfected cells on glass-bottom dishes suitable for microscopy.
-
Loading this compound: Prepare a stock solution of this compound in DMSO. Dilute to a final working concentration (e.g., 10 µM) in an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution). Incubate the cells with the this compound solution in the dark.
-
Microscopy Setup: Use an inverted fluorescence microscope equipped with an objective suitable for live-cell imaging and light sources for both activating (365 nm) and deactivating (430 nm) this compound, as well as for exciting the Ca²⁺ reporter (e.g., 577 nm for R-GECO). A perfusion system can be used to control the extracellular environment.
-
Image Acquisition:
-
Establish a baseline fluorescence of the Ca²⁺ reporter in the dark.
-
To activate the TRPC channels, illuminate the cells with a pulse of 365 nm UV light (e.g., 10 seconds).
-
Record the fluorescence of the Ca²⁺ reporter to measure the increase in intracellular Ca²⁺.
-
To deactivate the channels, illuminate the cells with a pulse of 430 nm blue light (e.g., 10 seconds).
-
Record the subsequent decrease in Ca²⁺ reporter fluorescence.
-
Repeat the activation/deactivation cycles as required by the experimental design.
-
Data Analysis
-
Image Processing: Use imaging software (e.g., ImageJ/Fiji) to select regions of interest (ROIs) corresponding to individual cells.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within each ROI over time.
-
Normalization: Normalize the fluorescence data (F/F₀) to the baseline fluorescence (F₀) to quantify the relative changes in Ca²⁺ concentration.
-
Statistical Analysis: Perform appropriate statistical tests to compare Ca²⁺ signals under different conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for a Ca²⁺ imaging experiment using this compound.
Caption: A typical experimental workflow for using this compound.
Applications and Future Directions
The ability to precisely control Ca²⁺ influx with this compound has significant implications for various research fields. In neuroscience, it can be used to modulate neuronal firing with high temporal precision. In immunology, it allows for the specific control over immune cell signaling pathways, such as mast cell activation. For drug development, this compound provides a powerful tool for screening compounds that modulate TRPC channel activity and for dissecting the role of Ca²⁺ signaling in disease models.
Future research may focus on developing new photoswitchable molecules with different spectral properties and selectivities for other ion channels. Integrating these tools with advanced imaging techniques will continue to provide novel insights into the complex and dynamic role of Ca²⁺ in cellular physiology and pathophysiology.
References
- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photoswitchable TRPC6 channel activators evoke distinct channel kinetics reflecting different gating behaviors - PMC [pmc.ncbi.nlm.nih.gov]
OptoBI-1: A Technical Guide for Optopharmacological Control of TRPC Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optopharmacology represents a significant advancement in pharmacology, offering precise spatiotemporal control over drug activity through the use of light. This approach utilizes photoswitchable compounds that can be reversibly activated or deactivated, enabling researchers to modulate biological processes with high precision. OptoBI-1 is a novel photoswitchable agonist developed for the lipid-independent control of Transient Receptor Potential Canonical (TRPC) channels.[1][2] As a derivative of the TRPC3/6/7 activator GSK1702934A, this compound incorporates an azobenzene moiety, allowing its pharmacological activity to be controlled by specific wavelengths of light.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative properties, experimental protocols, and its application as a tool in research and drug development.
Core Properties of this compound
This compound's utility is defined by its specific physicochemical, photochemical, and pharmacological characteristics. These properties are summarized below.
Physicochemical and Photochemical Data
The tables below present the key quantitative data for this compound, facilitating its practical application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 523.67 g/mol | |
| Molecular Formula | C₃₂H₃₇N₅O₂ | |
| CAS Number | 2415272-11-4 | |
| Purity | ≥98% | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at -20°C | |
| Activation Wavelength (trans to cis) | 365 nm | |
| Deactivation Wavelength (cis to trans) | 430 nm | |
| Thermal Relaxation | Returns to trans state in ~50 minutes in the dark | |
| Isomeric Ratio (365 nm light) | 96% cis / 4% trans | |
| Isomeric Ratio (435 nm light) | 22% cis / 78% trans |
Pharmacological Profile
| Property | Value | Source |
| Target(s) | Agonist for TRPC3, TRPC6, and TRPC7 channels | |
| Inactive On | No observed effect on TRPC4 or TRPC5 | |
| EC₅₀ (active cis-form) | ~0.1 μM at TRPC3 | |
| Cellular Effects | Induces Ca²⁺ influx; modulates neuronal firing; triggers NFAT signaling | |
| Mode of Action | Lipid-independent, direct channel modulation |
Mechanism of Action
This compound is a photoswitchable molecule built around an azobenzene core. This chemical structure allows it to exist in two distinct isomeric states: a thermally stable trans isomer and a metastable cis isomer. In its inactive, trans state, this compound has a low affinity for its target TRPC channels. Upon illumination with 365 nm UV light, the azobenzene group undergoes photoisomerization to the cis state. This conformational change renders the molecule active, allowing it to bind to and activate TRPC3, TRPC6, and TRPC7 channels, leading to cation influx. The process is reversible; illumination with 430 nm blue light rapidly converts the molecule back to its inactive trans form, terminating channel activity. In the absence of light, the cis isomer will thermally relax back to the more stable trans state over approximately 50 minutes.
Caption: Photoisomerization and activity of this compound on TRPC channels.
Downstream Signaling Pathways
The activation of TRPC channels by cis-OptoBI-1 initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This increase in cytosolic Ca²⁺ can trigger various downstream signaling pathways depending on the cellular context. One well-documented pathway involves the activation of the nuclear factor of activated T-cells (NFAT). In this pathway, elevated intracellular Ca²⁺ activates the phosphatase Calcineurin, which dephosphorylates NFAT, leading to its translocation into the nucleus and subsequent gene transcription. In neurons, TRPC3 activation by this compound has been shown to inhibit neuronal firing, a mechanism potentially mediated by local Ca²⁺ signaling and the subsequent activation of potassium (K⁺) conductances.
Caption: Downstream effects following this compound-mediated TRPC channel activation.
Experimental Protocols & Workflows
This compound can be employed in various experimental paradigms to study TRPC channel function. Below are detailed methodologies for key applications.
In Vitro Ca²⁺ Imaging
This protocol describes the use of this compound to optically control Ca²⁺ influx in a cell line expressing TRPC3.
Objective: To visualize and quantify TRPC3-mediated Ca²⁺ entry in HEK293 cells upon photoactivation of this compound.
Materials:
-
HEK293 cells
-
Expression vectors for YFP-TRPC3 and a red fluorescent Ca²⁺ sensor (e.g., R-GECO)
-
Transfection reagent
-
DMEM supplemented with 10% FBS
-
Physiological salt solution (PSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4
-
This compound (10 mM stock in DMSO)
-
Fluorescence microscope equipped with light sources for 365 nm and 430 nm, and appropriate filter sets for YFP and R-GECO.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM.
-
Co-transfect cells with YFP-TRPC3 and R-GECO plasmids using a suitable transfection reagent.
-
Plate transfected cells onto glass-bottom dishes and allow them to express for 24-48 hours.
-
-
Compound Loading and Imaging:
-
Replace culture medium with PSS.
-
Add this compound to a final concentration of 10 μM and incubate in the dark for 5-10 minutes.
-
Mount the dish on the microscope stage.
-
-
Optical Stimulation and Data Acquisition:
-
Acquire a baseline R-GECO fluorescence signal in the dark.
-
To activate TRPC3, illuminate the cells with a 10-second pulse of 365 nm light.
-
Record the change in R-GECO fluorescence intensity over time.
-
To deactivate the channels, illuminate the cells with a 30-second pulse of 430 nm light and continue recording.
-
Repeat the light-cycling protocol as needed.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the R-GECO fluorescence (F/F₀) to the baseline intensity.
-
Quantify the amplitude and kinetics of the Ca²⁺ response to each light pulse.
-
Caption: Experimental workflow for this compound-mediated Ca²⁺ imaging in vitro.
Electrophysiological Recording in Neurons
This protocol details the use of this compound to modulate the firing activity of hippocampal neurons.
Objective: To optically control and record TRPC3-mediated changes in the electrical activity of cultured murine hippocampal neurons.
Materials:
-
Primary cultured murine hippocampal neurons
-
External solution (similar to PSS)
-
Internal solution for patch pipette (e.g., 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)
-
This compound (20 μM working concentration)
-
Patch-clamp setup with an amplifier
-
Light source (365 nm and 430 nm) coupled to the microscope light path.
Methodology:
-
Cell Preparation:
-
Prepare primary hippocampal neuron cultures on coverslips.
-
Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with external solution.
-
-
Electrophysiology Setup:
-
Establish a whole-cell current-clamp recording from a neuron.
-
Apply depolarizing current injections (e.g., up to 100 pA for 5 seconds) to induce action potential firing and establish a baseline firing rate.
-
-
Photopharmacology:
-
Add this compound (20 μM) to the external solution while keeping the preparation in the dark.
-
Continue to elicit firing with current injections to monitor the effect of the inactive trans-OptoBI-1.
-
Illuminate the neuron with 365 nm light to convert this compound to its cis form.
-
Immediately apply the current injection protocol and record the resulting change in firing frequency. The activation of TRPC3 is expected to inhibit firing.
-
Illuminate with 430 nm light to deactivate this compound and record the recovery of the firing rate.
-
-
Data Analysis:
-
Count the number of action potentials per current injection under each condition (dark, 365 nm, 430 nm).
-
Analyze changes in membrane potential and other electrophysiological parameters.
-
Compare the firing rates to determine the modulatory effect of this compound photoactivation.
-
Conclusion
This compound is a powerful and precise tool for the optopharmacological study of TRPC3, TRPC6, and TRPC7 channels. Its ability to be activated and deactivated by light in a lipid-independent manner provides researchers with unparalleled temporal control over Ca²⁺ signaling and downstream cellular processes. The detailed properties and protocols provided in this guide serve as a comprehensive resource for scientists aiming to leverage this compound in their research, from fundamental studies of ion channel biophysics to the exploration of novel therapeutic strategies targeting TRPC-related physiopathology.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of OptoBI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoBI-1 is a synthetic, photoswitchable small molecule that acts as a potent agonist for the Transient Receptor Potential Canonical (TRPC) channels 3, 6, and 7.[1][2] Its defining feature is the presence of an azobenzene moiety, which allows for reversible photoisomerization between a thermally stable trans isomer and a metastable cis isomer upon exposure to specific wavelengths of light.[3] This property enables precise spatiotemporal control over the activation of TRPC3/6/7 channels, making this compound a valuable tool in photopharmacology and for the study of cellular signaling pathways mediated by these ion channels.[3][4]
Chemical Structure and Properties
This compound, with the IUPAC name 1-[1-[4-[4-[(4-Butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one, possesses a molecular formula of C₃₂H₃₇N₅O₂ and a molecular weight of 523.67 g/mol . The molecule's structure is characterized by a central azobenzene core linking a butylphenyl group to a phenylbutanoic acid derivative, which is in turn amide-linked to a piperidinyl-benzimidazolone moiety.
| Property | Value | Reference |
| IUPAC Name | 1-[1-[4-[4-[(4-Butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one | |
| Molecular Formula | C₃₂H₃₇N₅O₂ | |
| Molecular Weight | 523.67 g/mol | |
| CAS Number | 2415272-11-4 | |
| Purity | ≥98% | |
| Solubility | Soluble to 10 mM in DMSO | |
| SMILES | CCCCC1=CC=C(/N=N/C2=CC=C(CCCC(N3CCC(CC3)N4C(NC5=CC=CC=C45)=O)=O)C=C2)C=C1 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid and 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. These intermediates are then coupled to yield the final product. The following is a detailed experimental protocol adapted from the primary literature.
Experimental Protocols
Step 1: Synthesis of 4-((4-butylphenyl)diazenyl)aniline
-
Materials: 4-butylaniline, 4-nitroaniline, sodium nitrite, hydrochloric acid, sodium hydroxide, ethanol.
-
Procedure:
-
A solution of 4-butylaniline in a mixture of hydrochloric acid and water is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled 4-butylaniline solution to form the diazonium salt.
-
A separate solution of 4-nitroaniline in ethanol is prepared.
-
The diazonium salt solution is slowly added to the 4-nitroaniline solution at 0-5 °C with constant stirring.
-
The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to yield 4-((4-butylphenyl)diazenyl)-nitrobenzene.
-
The nitro-compound is then reduced to the corresponding aniline using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or a metal/acid system (e.g., SnCl₂/HCl), to afford 4-((4-butylphenyl)diazenyl)aniline.
-
Step 2: Synthesis of 4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid
-
Materials: 4-((4-butylphenyl)diazenyl)aniline, succinic anhydride, aluminum chloride, an inert solvent (e.g., nitrobenzene or dichloromethane).
-
Procedure:
-
4-((4-butylphenyl)diazenyl)aniline is subjected to a Sandmeyer-type reaction to replace the amino group with a leaving group (e.g., bromine or iodine).
-
The resulting halogenated azobenzene is then used in a Friedel-Crafts acylation reaction with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride in an inert solvent.
-
The reaction mixture is heated to promote the acylation, followed by acidic workup to yield 4-(4-((4-butylphenyl)diazenyl)phenyl)-4-oxobutanoic acid.
-
The keto group is subsequently reduced to a methylene group using a standard reduction method such as Wolff-Kishner or Clemmensen reduction to give the final product, 4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid.
-
Step 3: Synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Materials: 1-fluoro-2-nitrobenzene, tert-butyl piperidin-4-ylcarbamate, palladium on carbon (Pd/C), hydrogen gas, 1,1'-carbonyldiimidazole (CDI), trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
A nucleophilic aromatic substitution reaction is performed between 1-fluoro-2-nitrobenzene and tert-butyl piperidin-4-ylcarbamate to yield tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate.
-
The nitro group is then reduced to an amine by catalytic hydrogenation (H₂, Pd/C).
-
The resulting diamine undergoes cyclization with 1,1'-carbonyldiimidazole (CDI) to form the benzimidazolone ring, yielding tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate.
-
The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to give 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
-
Step 4: Final Coupling to Synthesize this compound
-
Materials: 4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, a coupling agent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), an inert solvent (e.g., DMF or DCM).
-
Procedure:
-
4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid is dissolved in an inert solvent along with the coupling agent and a non-nucleophilic base.
-
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is added to the reaction mixture.
-
The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The crude product is purified by column chromatography to yield this compound.
-
Synthesis Pathway of this compound
Caption: Multi-step synthesis pathway of this compound.
Signaling Pathway of this compound
This compound functions as a photoswitchable agonist of TRPC3, TRPC6, and TRPC7 channels. In its biologically active cis form (induced by ~365 nm UV light), this compound directly activates these channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of positive ions causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers a variety of downstream signaling cascades.
One of the key pathways activated by TRPC3/6/7 is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. The elevated intracellular Ca²⁺ levels activate the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and act as a transcription factor, regulating the expression of various genes involved in processes such as cell growth, differentiation, and apoptosis.
Caption: Signaling pathway activated by this compound.
References
An In-depth Technical Guide to the Spectral and Functional Properties of OptoBI-1 Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This guide provides a detailed examination of the photoswitchable Transient Receptor Potential Canonical (TRPC) channel agonist, OptoBI-1. It focuses on the distinct spectral and functional properties of its cis and trans isomers, offering comprehensive data, experimental methodologies, and visual representations of its mechanism and application.
Introduction
This compound is a synthetic, photoswitchable molecule derived from the TRPC3/6/7 channel agonist GSK1702934A, incorporating an azobenzene moiety.[1][2] This modification allows for precise spatiotemporal control over the activity of TRPC3, TRPC6, and TRPC7 channels using light.[1][3] The molecule exists in two isomeric states: a thermally stable trans form and a metastable cis form. The transition between these states is governed by specific wavelengths of light, enabling researchers to remotely activate and deactivate TRPC channel-mediated signaling pathways with high precision. The cis-isomer is the biologically active form, functioning as a potent agonist for TRPC3/6/7 channels, while the trans-isomer is inactive. This light-dependent activity makes this compound a powerful tool for investigating cellular processes involving Ca²⁺ signaling, such as neuronal firing and endothelial cell function.
Spectral and Photochemical Properties
The defining characteristic of this compound is its ability to undergo reversible photoisomerization. The inactive trans isomer is converted to the active cis isomer upon illumination with UV light (e.g., 365 nm). Conversely, the cis isomer can be switched back to the trans form with blue light (e.g., 430 nm). In the absence of light, the active cis isomer thermally relaxes back to the more stable trans state over a period of approximately 50 minutes.
Quantitative Photochemical Data
The efficiency of photoswitching determines the concentration of the active cis isomer at a given wavelength, which is critical for experimental design. The photostationary state (PSS) describes the equilibrium ratio of isomers under continuous illumination.
| Property | trans-OptoBI-1 | cis-OptoBI-1 | Reference |
| Isomerization Wavelength | 365 nm (to cis) | 430-435 nm (to trans) | |
| Biological Activity | Inactive | Active Agonist (EC₅₀ ~0.1 µM at TRPC3) | |
| Thermal Stability | Thermally stable ground state | Metastable; relaxes to trans in ~50 min (dark) | |
| PSS at 365 nm | 4% | 96% | |
| PSS at 435 nm | 78% | 22% |
Note: Specific molar extinction coefficients and fluorescence quantum yields for the individual isomers are not detailed in the reviewed literature, which primarily focuses on the functional outcomes of photoswitching.
Mechanism of Action and Signaling
This compound provides a lipid-independent mechanism for controlling TRPC channels. The binding of the active cis-OptoBI-1 to TRPC3, TRPC6, or TRPC7 channels induces a conformational change that opens the channel pore, allowing the influx of cations, including Ca²⁺. This elevation in intracellular Ca²⁺ triggers a variety of downstream cellular signaling cascades.
Caption: Light-dependent activation of TRPC channels by this compound.
Experimental Protocols
Precise experimental design is crucial for leveraging the capabilities of this compound. The following are summaries of key experimental protocols.
Optical Control of Intracellular Ca²⁺ Signaling
This protocol describes a method for using this compound to optically induce and reverse Ca²⁺ influx in a cell culture model.
Methodology:
-
Cell Preparation: Culture HEK293 cells and co-transfect them with plasmids encoding a TRPC channel (e.g., YFP-TRPC3) and a genetically encoded calcium indicator (e.g., R-GECO).
-
Compound Application: Incubate the cells with this compound (e.g., 10 µM) in a suitable buffer, ensuring this step is performed in the dark to maintain this compound in its inactive trans state.
-
Baseline Measurement: Mount the cells on a fluorescence microscope and record the baseline fluorescence of the calcium indicator.
-
Photoactivation: Illuminate the cells with 365 nm light for a short duration (e.g., 10 seconds) to isomerize this compound to its active cis form.
-
Signal Recording: Record the subsequent increase in fluorescence from the calcium indicator, which corresponds to Ca²⁺ influx through the activated TRPC3 channels.
-
Photodeactivation: Illuminate the cells with 430 nm light (e.g., for 30 seconds) to switch this compound back to the inactive trans form.
-
Reversal Recording: Monitor the decrease in fluorescence as the TRPC3 channels close and intracellular Ca²⁺ levels return toward baseline.
-
Data Analysis: Quantify the changes in fluorescence intensity over time to analyze the kinetics of channel activation and deactivation.
References
- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]
- 2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Pharmaco-Optogenetic Targeting of TRPC Activity Allows for Precise Control Over Mast Cell NFAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
OptoBI-1: A Photopharmacological Tool for Precise Control of TRPC Channels
An in-depth technical guide on the discovery and development of OptoBI-1 for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetically developed, photoswitchable molecule that functions as a potent agonist for the Transient Receptor Potential Canonical (TRPC) channel subfamily, specifically TRPC3, TRPC6, and TRPC7.[1] It represents a significant advancement in photopharmacology—a field that uses light to control the activity of drugs with high spatiotemporal precision.[2][3] Developed by modifying the known TRPC agonist GSK1702934A with an azobenzene photoswitch, this compound allows for the reversible, light-mediated control of TRPC channel activity, independent of the cell's lipid metabolism.[2] This capability provides researchers with a powerful tool to investigate the physiological and pathological roles of these ion channels in various cellular contexts, including the cardiovascular and nervous systems.
Discovery and Core Design
The development of this compound was born out of the need for more precise tools to manipulate TRPC channel activity. The parent compound, GSK1702934A, is a non-lipidic activator of TRPC3/6 channels. To impart photoswitchable properties, researchers incorporated an azobenzene moiety into its structure. This chemical group undergoes a reversible conformational change—isomerization—when exposed to specific wavelengths of light. This design allows this compound to exist in two distinct states: a thermally stable, less active trans-isomer and a light-induced, highly active cis-isomer.
Photochemical Properties and Mechanism of Action
The functionality of this compound is governed by its ability to isomerize under specific light conditions. The inactive trans form is converted to the active cis form upon illumination with ultraviolet (UV) light (~365 nm). The active cis-isomer then potently agonizes TRPC3, TRPC6, and TRPC7 channels, leading to cation influx and cellular depolarization. The effect can be rapidly reversed by exposing the molecule to blue light (~430 nm), which facilitates the transition back to the inactive trans form, or by allowing it to relax back to the stable trans state in the dark, a process that takes approximately 50 minutes. This rapid on/off switching capability enables precise temporal control over cellular signaling pathways.
The cis-isomer of this compound is a potent agonist with an EC50 value of approximately 0.1 μM for TRPC3. In contrast, the trans-isomer exhibits only weak partial agonist activity at higher concentrations. This differential activity between isomers is the basis for its utility as a molecular switch to control ion channel function.
Table 1: Photochemical and Pharmacological Properties of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| Target Channels | TRPC3, TRPC6, TRPC7 | |
| Inactive Channels | No observed effect on TRPC4, TRPC5 | |
| Active Conformation | cis-isomer | |
| Inactive Conformation | trans-isomer | |
| Activation Wavelength | ~365 nm (UV light) | |
| Deactivation Wavelength | ~430 nm (Blue light) | |
| EC50 (cis-form on TRPC3) | ~0.1 μM | |
| Thermal Relaxation | Returns to trans form in ~50 minutes in the dark | |
| Isomerization Ratio (365 nm) | 96% cis, 4% trans |
| Isomerization Ratio (430 nm) | 22% cis, 78% trans | |
Caption: Photoswitching mechanism of this compound between its inactive trans and active cis states.
Experimental Protocols & Applications
This compound has been utilized in various cell types to elucidate the function of TRPC channels. Below are generalized methodologies for key experiments.
General Experimental Workflow
The use of this compound typically follows a workflow involving cell preparation, incubation with the compound, and precise light application to trigger and reverse its effects, while cellular responses are monitored.
Caption: A generalized experimental workflow for utilizing this compound to study TRPC channel function.
Electrophysiological Recording in HEK293 Cells
Objective: To measure ion channel currents in response to this compound photo-isomerization.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For specific channel studies, cells are transiently transfected with plasmids encoding the desired TRPC channel (e.g., YFP-TRPC3).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed. Cells are perfused with an extracellular solution, and the patch pipette is filled with an intracellular solution.
-
This compound Application: this compound (e.g., 10 µM) is added to the extracellular solution in the dark.
-
Photocycling and Data Acquisition: The membrane potential is held at a specific voltage. The cell is exposed to alternating periods of 365 nm and 430 nm light to induce the cis and trans states of this compound, respectively. Inward and outward currents are recorded continuously to measure channel activation and deactivation.
Calcium Imaging and NFAT Translocation in Mast Cells
Objective: To investigate downstream signaling pathways, such as calcium influx and transcription factor activation.
-
Cell Preparation: RBL-2H3 mast cells are genetically modified to express a specific TRPC isoform (e.g., TRPC6) and a calcium biosensor like R-GECO. For transcription factor studies, a fluorescently tagged NFAT (e.g., mCherry-NFAT1) is also co-expressed.
-
Microscopy: Cells are imaged using fluorescence microscopy.
-
This compound Application and Photocycling: Cells are incubated with this compound (e.g., 10 µM). A defined pattern of UV (365 nm) and blue light (430 nm) illumination is applied to the cells.
-
Data Acquisition:
-
Calcium Imaging: Changes in the fluorescence intensity of the R-GECO sensor are monitored over time, indicating fluctuations in cytosolic Ca²⁺ levels.
-
NFAT Translocation: The distribution of mCherry-NFAT1 is imaged before and after photocycling. An increase in the nucleus-to-cytosol fluorescence ratio indicates translocation of NFAT to the nucleus, a key step in its activation.
-
Signaling Pathways Modulated by this compound
Immune Cell Signaling in Mast Cells
In RBL-2H3 mast cells, which endogenously express low levels of TRPC channels, overexpression of TRPC6 makes them sensitive to this compound. Light-induced activation of TRPC6 by cis-OptoBI-1 leads to significant Ca²⁺ entry, which in turn triggers the nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). This pathway is crucial for immune cell function and demonstrates how this compound can be used to precisely control gene expression downstream of Ca²⁺ signaling.
Caption: this compound-mediated TRPC6-NFAT signaling pathway in mast cells.
Neuronal Firing in Hippocampal Neurons
In murine hippocampal neurons, this compound provides a way to study the role of TRPC3 in regulating neuronal excitability. The activation of TRPC3 channels by cis-OptoBI-1 leads to an inhibition of neuronal firing. While the complete mechanism is still under investigation, it is proposed to involve localized Ca²⁺ signaling near the channel, which may subsequently activate potassium (K⁺) conductances, leading to hyperpolarization and reduced firing frequency.
Caption: Proposed pathway for this compound-induced inhibition of neuronal firing via TRPC3.
Conclusion
This compound is a highly effective and valuable photopharmacological tool for the study of TRPC3, TRPC6, and TRPC7 channels. Its ability to be switched on and off with light provides unparalleled temporal precision for manipulating ion channel activity and downstream cellular events. From controlling Ca²⁺-dependent gene expression in immune cells to modulating neuronal excitability, this compound enables researchers to dissect the complex roles of TRPC channels in health and disease, paving the way for a deeper understanding of their physiopathological functions and the potential development of novel therapeutic strategies.
References
- 1. Pharmaco-Optogenetic Targeting of TRPC Activity Allows for Precise Control Over Mast Cell NFAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoswitchable TRPC6 channel activators evoke distinct channel kinetics reflecting different gating behaviors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Precision: An In-depth Technical Guide to Photoswitchable Pharmacology
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic precision—maximizing drug efficacy while minimizing off-target effects—has led to the emergence of photoswitchable pharmacology. This innovative field harnesses the power of light to control the activity of drugs with remarkable spatial and temporal accuracy. By integrating light-sensitive molecular "photoswitches" into the structure of bioactive compounds, researchers can turn drug activity on and off at will, paving the way for a new generation of highly targeted and safer therapies. This technical guide provides a comprehensive overview of the core principles, key molecular players, experimental methodologies, and burgeoning applications of this revolutionary approach.
Core Principles: Illuminating the Mechanism of Action
Photoswitchable pharmacology relies on the reversible isomerization of photochromic molecules in response to specific wavelengths of light.[1] This process induces a significant change in the molecule's three-dimensional structure, which in turn alters its biological activity.[1] The two primary mechanisms underpinning this technology are photoisomerization and photocleavage.
Photoisomerization: This is a reversible process where a photoswitch molecule toggles between two distinct isomers, typically a thermodynamically stable trans form and a metastable cis form.[2] These isomers possess different shapes and polarities, leading to differential binding affinities for their biological targets.[3] One isomer is designed to be pharmacologically active, while the other is inactive or significantly less potent.
Photocleavage ("Uncaging"): This is an irreversible process where a photolabile protecting group (or "cage") is cleaved from a drug molecule upon light exposure, releasing the active therapeutic agent.[4] This strategy is particularly useful for delivering a drug to a specific location and then activating it permanently.
The ideal photoswitch for pharmacological applications should exhibit several key characteristics:
-
High Photostationary State (PSS): A high percentage of conversion to the desired isomer upon irradiation.
-
High Quantum Yield (Φ): An efficient conversion process that requires a low number of photons.
-
Wavelength Specificity: Activation and deactivation by distinct, and preferably biologically benign, wavelengths of light (i.e., visible or near-infrared light).
-
Thermal Stability: The metastable isomer should have a predictable and tunable half-life, allowing for sustained activity or rapid deactivation as needed.
-
Biocompatibility and Low Toxicity: The photoswitch and its isomers should be non-toxic and not elicit an immune response.
Key Molecular Photoswitches: A Comparative Overview
Three main classes of photoswitches have dominated the field of photopharmacology: azobenzenes, diarylethenes, and spiropyrans. Each class offers a unique set of photophysical and chemical properties, making them suitable for different applications.
| Photoswitch Class | Isomerization Mechanism | Activation Wavelength (Typical) | Deactivation Wavelength (Typical) | Thermal Stability of Metastable Isomer | Key Advantages | Key Disadvantages |
| Azobenzenes | trans ↔ cis (E/Z) isomerization | UV-A (~365 nm) | Blue light (~450 nm) or thermal relaxation | Variable (minutes to days) | Well-established chemistry, tunable properties. | Often requires UV light for activation, potential for photoreduction. |
| Diarylethenes | Ring-opening/closing reaction | UV-A (~300-400 nm) | Visible light (>450 nm) | High (thermally irreversible) | Excellent thermal stability, high fatigue resistance. | Often requires UV light for ring-closing, smaller structural change. |
| Spiropyrans | Ring-opening to merocyanine form | UV-A (~365 nm) | Visible light (>450 nm) or thermal relaxation | Generally low (seconds to minutes) | Large change in polarity and structure upon isomerization. | Prone to photodegradation, often rapid thermal relaxation. |
Quantitative Photophysical Properties
The selection of an appropriate photoswitch is critical for the successful design of a photopharmaceutical agent. The following table summarizes key photophysical data for representative examples from each class.
| Photoswitch | Isomerization | λmax (nm) (trans/open) | λmax (nm) (cis/closed) | Quantum Yield (Φ) (trans→cis / open→closed) | Thermal Half-life (t1/2) of Metastable Isomer | Solvent |
| Azobenzene | trans → cis | ~320 | ~440 | 0.11 | ~41 hours | Methanol |
| Diarylethene Derivative | open → closed | ~288 | ~520 | 0.56 | Thermally stable | Toluene |
| Spiropyran Derivative | SP → MC | ~340 | ~560 | ~0.1 (BIPS in solution) | ~305 ms (DENAQ) | Aqueous Buffer |
Experimental Protocols: A Guide to Synthesis and Characterization
The development of photoswitchable drugs involves a multidisciplinary workflow, from organic synthesis to in vitro and in vivo testing. This section provides detailed methodologies for key experiments.
Synthesis of Photoswitchable Ligands: Azobenzene Derivatives
A common method for synthesizing azobenzene-containing molecules is through diazotization of an aniline followed by an azo coupling reaction.
Protocol: Synthesis of a 4-(Phenylazo)azobenzene Derivative
-
Diazotization:
-
Dissolve the substituted aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 15-30 minutes at 0-5 °C to form the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve the coupling partner (e.g., a phenol or another aniline) in an alkaline solution (e.g., aqueous NaOH).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the coupling partner solution while stirring vigorously and maintaining the low temperature. A colored precipitate of the azo compound should form immediately.
-
Continue stirring for 30-60 minutes in the ice bath.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product in a desiccator.
-
Characterization of Photophysical Properties
UV-Vis spectroscopy is the primary technique for characterizing the photoswitching behavior of these compounds.
Protocol: UV-Vis Spectroscopic Analysis of Photoisomerization
-
Sample Preparation: Prepare a dilute solution of the photoswitchable compound in a suitable solvent in a quartz cuvette. The concentration should be optimized to have an absorbance maximum between 0.5 and 1.0.
-
Initial Spectrum: Record the absorption spectrum of the sample in the dark to obtain the spectrum of the thermodynamically stable isomer (e.g., trans-azobenzene).
-
Photoisomerization: Irradiate the sample with a light source at the wavelength corresponding to the π-π* transition of the stable isomer (e.g., ~365 nm for azobenzene) to induce isomerization to the metastable state.
-
Photostationary State (PSS) Spectrum: Record the absorption spectrum periodically during irradiation until no further changes are observed. This represents the PSS.
-
Reverse Isomerization: Irradiate the sample with a light source at a wavelength absorbed by the metastable isomer (e.g., >450 nm for cis-azobenzene) to drive the reverse isomerization.
-
Thermal Relaxation: To measure the thermal half-life of the metastable isomer, keep the sample in the dark at a controlled temperature and record the absorption spectrum at regular intervals as it relaxes back to the stable form.
In Vitro Assays for Pharmacological Activity
The pharmacological activity of the different isomers is typically assessed using standard in vitro assays, with the addition of light-based control.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare stock solutions of the photoswitchable kinase inhibitor in DMSO.
-
Prepare the kinase, substrate, and ATP in the appropriate kinase assay buffer.
-
-
Isomer Preparation:
-
To obtain the trans-isomer enriched sample, keep the stock solution in the dark or irradiate with visible light.
-
To obtain the cis-isomer enriched sample, irradiate the stock solution with UV light (e.g., 365 nm) until the PSS is reached.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the photoswitchable inhibitor (either the trans- or cis-enriched sample), and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase. For the cis-isomer condition, the plate can be continuously or periodically irradiated with UV light during the incubation to maintain the PSS.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based ATP detection assay (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor for both isomeric states.
-
Determine the IC50 values for the trans and cis isomers by fitting the data to a dose-response curve.
-
Protocol: Cytotoxicity Assay
-
Cell Seeding: Seed the target cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the photoswitchable compound.
-
Add the compound to the cells.
-
-
Light Activation:
-
For the "light" condition, irradiate the plate with light of the activating wavelength for a defined duration.
-
For the "dark" condition, keep the plate in the dark.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
Assess cell viability using a standard method such as the MTT assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls for both light and dark conditions.
-
Determine the IC50 values for each condition.
-
In Vivo Experimental Workflow
Translating photoswitchable pharmacology to in vivo models requires precise light delivery to the target tissue.
Protocol: In Vivo Photopharmacology in a Mouse Model
-
Animal Model: Utilize a suitable animal model for the disease of interest (e.g., a tumor xenograft model for cancer, or a specific neurological model).
-
Drug Administration: Administer the photoswitchable drug systemically (e.g., via intravenous or intraperitoneal injection) or locally to the target area.
-
Light Delivery:
-
For superficial targets (e.g., subcutaneous tumors), light can be delivered transdermally using LEDs or lasers.
-
For deep tissue targets (e.g., in the brain), an implantable optical fiber is required to deliver light directly to the site of action.
-
-
Illumination Protocol: Irradiate the target tissue with the activating wavelength of light for a defined duration and intensity.
-
Outcome Assessment: Evaluate the therapeutic effect using relevant in vivo imaging techniques, behavioral tests, or ex vivo analysis of tissues.
Visualizing Complexity: Signaling Pathways and Workflows
Graphviz diagrams are used to illustrate the intricate relationships and processes in photoswitchable pharmacology.
Signaling Pathway Modulation: GPCRs and Ion Channels
Photoswitchable ligands have been successfully developed to control the activity of G protein-coupled receptors (GPCRs) and ion channels.
Applications and Future Directions
Photoswitchable pharmacology is being explored across a wide range of therapeutic areas, including:
-
Oncology: Light-activated chemotherapeutics and photodynamic therapy agents offer the potential to target tumors with high precision, reducing the debilitating side effects of conventional chemotherapy. Photoswitchable inhibitors of microtubule dynamics, for example, can arrest cell division specifically in irradiated cancer cells.
-
Neuroscience: Photoswitchable ligands for ion channels and neurotransmitter receptors are enabling researchers to control neuronal activity with unprecedented precision, offering new tools to study neural circuits and potentially treat neurological disorders.
-
Infectious Diseases: The rise of antibiotic resistance is a major global health threat. Photoswitchable antibiotics could be activated only at the site of infection, reducing the selective pressure for resistance development in the wider microbiome.
-
Ophthalmology: Photoswitchable molecules are being developed to restore light sensitivity to degenerated retinal cells, offering hope for treating blindness.
The future of photoswitchable pharmacology is bright, with ongoing research focused on developing photoswitches that are activated by longer, more tissue-penetrant wavelengths of light (in the "phototherapeutic window" of 650-900 nm). Furthermore, the integration of photoswitchable pharmacology with advanced drug delivery systems, such as nanoparticles, promises to further enhance the precision and efficacy of this exciting therapeutic modality. As our ability to design and synthesize novel photoswitches with tailored properties continues to grow, so too will the potential of light-activated drugs to revolutionize medicine.
References
Methodological & Application
Application Notes and Protocols for OptoBI-1 in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
OptoBI-1 is a photoswitchable agonist selective for Transient Receptor Potential Canonical (TRPC) channels 3, 6, and 7.[1][2] This innovative research tool provides precise spatiotemporal control over calcium (Ca²⁺) influx in cells expressing these channels.[1][3] this compound exists in two isomeric states: a biologically inactive trans form and an active cis form. The conformational change from the inactive to the active state is induced by ultraviolet (UV) light (approximately 365 nm), while the reverse transition is triggered by blue light (approximately 430 nm) or occurs spontaneously in the dark over a period of about 50 minutes. This light-mediated control allows for the reversible activation of TRPC3/6/7 channels, making this compound a valuable tool for studying a variety of physiological processes, including neuronal firing, endothelial Ca²⁺ signaling, and immune cell activation.
Data Presentation
Table 1: this compound Properties and Handling
| Property | Value | Source |
| Target Channels | TRPC3, TRPC6, TRPC7 | |
| Inactive Form | trans-isomer | |
| Active Form | cis-isomer | |
| Activation Wavelength | ~365 nm (UV light) | |
| Deactivation Wavelength | ~430 nm (Blue light) | |
| Spontaneous Deactivation | Returns to trans form in the dark (~50 minutes) | |
| EC₅₀ (cis-form on TRPC3) | ~0.1 µM | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at -20°C |
Table 2: Exemplary Experimental Parameters for this compound Application
| Cell Type | Application | This compound Concentration | Illumination Parameters | Reference |
| HEK293 cells (expressing TRPC3) | Ca²⁺ imaging | 10 µM | 365 nm (10 s activation), 430 nm (30 s deactivation) | |
| HEK293 cells (expressing TRPC3) | NFAT1 translocation | 10 µM | 365 nm (10 s activation), 430 nm (10 s deactivation), repeated cycles | |
| EA.hy926 endothelial cells | Ca²⁺ transients | 60 µM | 365 nm (15 s activation) | |
| Murine hippocampal neurons | Neuronal firing inhibition | 20 µM | Not specified | |
| RBL-2H3 mast cells (expressing TRPC6) | NFAT1 translocation | Not specified | 365 nm (UV pulses of 1s duration) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C in light-protected tubes.
Protocol 2: General Cell Culture and Preparation for this compound Experiments
-
Cell Seeding: Seed cells of interest (e.g., HEK293, EA.hy926, or RBL-2H3) onto an appropriate culture vessel (e.g., glass-bottom dishes for imaging) at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Transfection (if required): For cells not endogenously expressing the target TRPC channels, transiently or stably transfect them with plasmids encoding the desired TRPC channel (e.g., TRPC3, TRPC6, or TRPC7). Co-transfection with a calcium indicator (e.g., GCaMP) or a reporter for downstream signaling (e.g., NFAT-mCherry) can be performed as needed.
-
Incubation: Culture the cells in a standard incubator at 37°C and 5% CO₂.
Protocol 3: this compound Application and Light Stimulation for Calcium Imaging
-
Media Exchange: Before the experiment, replace the culture medium with a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS) containing calcium.
-
This compound Loading: Add the this compound stock solution to the imaging buffer to achieve the desired final working concentration (typically 10-60 µM). Incubate the cells with this compound in the dark for a sufficient period to allow for equilibration.
-
Baseline Measurement: Place the culture dish on the microscope stage and acquire a baseline fluorescence recording of the calcium indicator in the dark.
-
Activation: Expose the region of interest to UV light (e.g., 365 nm) for a defined duration (e.g., 10-15 seconds) to induce the trans to cis isomerization of this compound and subsequent TRPC channel activation.
-
Calcium Influx Monitoring: Continuously record the fluorescence of the calcium indicator to monitor the increase in intracellular calcium concentration.
-
Deactivation: To deactivate the TRPC channels, expose the cells to blue light (e.g., 430 nm) for a specified duration (e.g., 30 seconds). Alternatively, the channels will deactivate in the dark over time.
-
Data Analysis: Quantify the changes in fluorescence intensity to determine the kinetics and magnitude of the calcium response.
Protocol 4: NFAT Translocation Assay using this compound
-
Cell Preparation: Co-transfect cells with the desired TRPC channel and a fluorescently tagged NFAT reporter (e.g., NFAT1-mCherry).
-
This compound Application: On the day of the experiment, replace the culture medium with imaging buffer containing the appropriate concentration of this compound.
-
Baseline Imaging: Acquire images of the cells in both the nuclear and cytoplasmic compartments to determine the initial localization of the NFAT reporter.
-
Light Stimulation: Apply a cyclical light stimulation protocol, alternating between UV light (e.g., 365 nm for 10 seconds) and blue light (e.g., 430 nm for 10 seconds) for a defined number of cycles.
-
Time-Lapse Imaging: Acquire images at regular intervals throughout the light stimulation protocol and during a subsequent recovery period in the dark.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of the NFAT reporter over time to determine the extent and kinetics of NFAT translocation.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols: OptoBI-1 for Neuronal Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoBI-1 is a photoswitchable agonist selective for Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7.[1] This molecule allows for precise spatiotemporal control of neuronal activity through the application of light. The trans isomer of this compound is inactive, but upon illumination with UV light (λ ≈ 365 nm), it converts to the cis isomer, which activates TRPC channels. This activation leads to cation influx, primarily Ca²⁺, which can modulate various neuronal functions, including firing rate.[2] The cis isomer can be reverted to the inactive trans form with blue light (λ ≈ 430 nm), providing a mechanism to turn off the signal. These application notes provide a recommended concentration range for this compound in neuronal cultures, detailed protocols for its use, and methods for assessing its effects on neuronal viability.
Data Presentation
Recommended Concentration and Photostimulation Parameters
| Parameter | Recommended Value | Notes |
| Working Concentration Range | 1 - 20 µM | Start with a lower concentration and titrate up to the desired effect. A concentration of 20 µM has been shown to be effective in murine hippocampal neurons. |
| EC₅₀ (cis-form on TRPC3) | ~0.1 µM | The half-maximal effective concentration for the active form. |
| Solvent | DMSO | Soluble up to 10 mM. |
| Activation Wavelength | ~365 nm | To switch from the inactive trans to the active cis isomer. |
| Deactivation Wavelength | ~430 nm | To switch from the active cis back to the inactive trans isomer. |
| Thermal Relaxation | Returns to trans form in the dark after ~50 minutes. | This should be considered in experimental design. |
Signaling Pathway
The primary mechanism of action for this compound in neurons involves the activation of TRPC3/6/7 channels.
Experimental Protocols
Protocol 1: Preparation and Application of this compound to Cultured Neurons
This protocol describes the preparation of this compound stock solutions and application to primary neuronal cultures.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Cultured primary neurons on appropriate plates (e.g., poly-D-lysine coated plates)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., 1-20 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal type and experimental conditions.
-
-
Application to Neurons:
-
Carefully remove half of the existing culture medium from the neuronal culture wells.
-
Add an equal volume of the this compound working solution to the wells.
-
Incubate the neurons with this compound for a sufficient period to allow for equilibration before photostimulation. This time can be optimized but is typically in the range of 10-30 minutes.
-
Protocol 2: Photostimulation of Neurons Treated with this compound
This protocol outlines the procedure for optically controlling neuronal activity using this compound.
Materials:
-
Neurons treated with this compound (from Protocol 1)
-
Light source capable of delivering specific wavelengths (e.g., LED, laser)
-
Microscope with appropriate filters for 365 nm and 430 nm light
-
System for recording neuronal activity (e.g., patch-clamp, calcium imaging)
Procedure:
-
Baseline Recording:
-
Before photostimulation, record the baseline neuronal activity in the dark or under ambient light that does not cause photoisomerization.
-
-
Activation of this compound:
-
To activate the neurons, illuminate the culture with UV light at approximately 365 nm. The duration and intensity of the light pulse should be optimized for the specific experimental setup and desired level of activation.
-
-
Recording of Activated State:
-
Record neuronal activity during and after UV light stimulation to observe the effects of TRPC channel activation.
-
-
Deactivation of this compound:
-
To return the neurons to their baseline state, illuminate the culture with blue light at approximately 430 nm.
-
-
Recording of Deactivated State:
-
Record neuronal activity during and after blue light stimulation to confirm the deactivation of this compound.
-
Protocol 3: Neuronal Viability Assay
This protocol provides a method to assess the potential cytotoxicity of this compound on neuronal cultures using a Calcein-AM and Propidium Iodide (PI) assay.
Materials:
-
Neurons cultured in the presence of different concentrations of this compound
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filters for green (Calcein-AM) and red (PI) fluorescence
Procedure:
-
Prepare Staining Solution:
-
Prepare a working staining solution by diluting Calcein-AM to a final concentration of 1-2 µM and PI to 1-5 µg/mL in PBS or HBSS.
-
-
Staining:
-
Remove the culture medium from the wells.
-
Gently wash the cells once with PBS or HBSS.
-
Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, visualize the cells using a fluorescence microscope.
-
Live cells will exhibit green fluorescence (Calcein-AM), while dead cells will show red fluorescence (PI).
-
-
Quantification:
-
Capture images from multiple random fields per well.
-
Count the number of green (live) and red (dead) cells to determine the percentage of viable neurons for each this compound concentration.
-
Note: When performing viability assays with photoswitchable compounds, it is crucial to include control groups that are exposed to the same light stimulation paradigms but without the compound, and vice versa, to distinguish between compound-induced and light-induced toxicity.
Experimental Workflow
References
Application Notes and Protocols for OptoBI-1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoBI-1 is a photoswitchable agonist selective for Transient Receptor Potential Canonical (TRPC) channels 3, 6, and 7. This photopharmaceutical tool allows for precise spatiotemporal control over channel activation using light, enabling detailed investigation of TRPC-mediated signaling pathways and their physiological roles. This compound is activated by ultraviolet (UV) light and deactivated by blue light, providing a reversible mechanism to control intracellular calcium levels and downstream cellular processes. These application notes provide detailed protocols for the effective use of this compound in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound is a synthetic azobenzene-based compound that can exist in two isomeric states: a thermally stable trans isomer and a metastable cis isomer. In its inactive trans state, this compound has a low affinity for TRPC3/6/7 channels. Upon illumination with UV light (approximately 365 nm), it undergoes photoisomerization to the cis form, which is the active agonist for these channels.[1][2] The active cis-OptoBI-1 binds to and opens TRPC3/6/7, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx of ions depolarizes the cell membrane and increases intracellular calcium concentration, triggering a cascade of downstream signaling events. The channel can be deactivated by exposing it to blue light (approximately 430 nm), which converts this compound back to its inactive trans form, thus closing the channel.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound.
Table 1: Photochemical Properties of this compound
| Parameter | Value | Reference |
| Activation Wavelength (λ_max) | ~365 nm | [3] |
| Deactivation Wavelength (λ_max) | ~430 nm | [3] |
| Active Isomer | cis | |
| Inactive Isomer | trans | |
| EC₅₀ (cis-form for TRPC3) | ~0.1 µM |
Table 2: Recommended Light Delivery Parameters for this compound Activation
| Parameter | In Vitro | In Vivo | Reference |
| Activation (UV Light) | |||
| Wavelength | 365 nm | 365 nm | |
| Power Density | 1 - 10 mW/cm² | 5 - 20 mW at the fiber tip | |
| Illumination Duration | 1 - 30 seconds | 1 - 30 seconds | |
| Deactivation (Blue Light) | |||
| Wavelength | 430 nm | 430 nm | |
| Power Density | 1 - 10 mW/cm² | 5 - 20 mW at the fiber tip | |
| Illumination Duration | 10 - 60 seconds | 10 - 60 seconds |
Signaling Pathways
Activation of TRPC3, TRPC6, and TRPC7 channels by cis-OptoBI-1 leads to an increase in intracellular Ca²⁺, which in turn modulates a variety of downstream signaling pathways.
Caption: this compound mediated TRPC3/6/7 signaling pathway.
Experimental Protocols
In Vitro Application: Activation of this compound in Cell Culture
This protocol describes the light-mediated activation of this compound in cultured cells expressing endogenous or exogenous TRPC3, TRPC6, or TRPC7 channels.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cultured cells of interest in a suitable imaging dish (e.g., glass-bottom 96-well plate)
-
Cell culture medium
-
Fluorescence microscope equipped with a UV light source (e.g., 365 nm LED) and a blue light source (e.g., 430 nm LED)
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere overnight. If using a calcium indicator dye, load the cells according to the manufacturer's protocol.
-
This compound Incubation: Dilute the this compound stock solution in cell culture medium to the final desired concentration (typically 1-20 µM). Replace the existing medium with the this compound containing medium and incubate for at least 30 minutes in the dark to allow for cell penetration.
-
Baseline Measurement: Place the imaging dish on the microscope stage and acquire a baseline fluorescence recording for 1-2 minutes to establish the resting intracellular calcium level.
-
Activation: Illuminate the cells with UV light (365 nm) at a power density of 1-10 mW/cm² for 1-30 seconds to activate this compound.
-
Record Calcium Response: Continuously record the fluorescence signal to monitor the increase in intracellular calcium.
-
Deactivation: To deactivate this compound and observe the reversal of the calcium signal, illuminate the cells with blue light (430 nm) at a power density of 1-10 mW/cm² for 10-60 seconds.
-
Data Analysis: Analyze the fluorescence data to quantify the change in intracellular calcium concentration in response to this compound activation and deactivation.
Caption: Experimental workflow for in vitro this compound activation.
In Vivo Application: Stereotaxic Injection and Optical Activation of this compound in the Rodent Brain
This protocol provides a general guideline for the delivery of this compound and subsequent light activation in a specific brain region of an anesthetized rodent. All procedures should be performed under appropriate ethical guidelines and approved animal care protocols.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline with a small percentage of DMSO and/or Cremophor EL to aid solubility)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton syringe
-
Optical fiber coupled to a laser or LED light source (365 nm and 430 nm)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in the stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the target brain region.
-
This compound Injection:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure it is fully dissolved.
-
Lower the injection needle to the target coordinates.
-
Infuse a small volume (e.g., 0.5-1.0 µL) of the this compound solution at a slow rate (e.g., 0.1 µL/min).
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Optical Fiber Implantation:
-
Lower the optical fiber to the same or adjacent coordinates as the injection.
-
Secure the fiber to the skull using dental cement.
-
-
Light Delivery:
-
Allow a sufficient diffusion time for this compound (e.g., 30-60 minutes).
-
Deliver UV light (365 nm) through the optical fiber to activate this compound. The power and duration will need to be optimized for the specific brain region and desired effect (a starting point is 5-20 mW at the fiber tip for 1-30 seconds).
-
To deactivate, deliver blue light (430 nm) through the same fiber.
-
-
Behavioral or Electrophysiological Recording: Monitor the animal's behavior or record neuronal activity in response to the light-induced activation and deactivation of this compound.
Caption: General workflow for in vivo this compound experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No response to UV light | Insufficient this compound concentration | Increase the concentration of this compound. |
| Low light power density | Increase the light power or duration. Ensure the light source is properly focused on the sample. | |
| Cells do not express target TRPC channels | Verify the expression of TRPC3, 6, or 7 in your cell type. | |
| High basal activity in the dark | This compound may have some activity in its trans form | Lower the concentration of this compound. Ensure complete isomerization to the trans state with sufficient blue light exposure before starting the experiment. |
| Cell death or phototoxicity | Excessive UV light exposure | Reduce the light power density and/or illumination duration. Use the minimum effective light dose. |
| Inconsistent results in vivo | Inaccurate targeting of the brain region | Verify stereotaxic coordinates and injection/implantation depth. |
| Poor diffusion of this compound | Increase the post-injection diffusion time. Consider a different vehicle for better solubility and diffusion. |
Conclusion
This compound provides a powerful and precise method for controlling the activity of TRPC3, TRPC6, and TRPC7 channels. The protocols outlined in these application notes serve as a starting point for designing and executing experiments to investigate the roles of these channels in a wide range of biological processes. Careful optimization of this compound concentration and light delivery parameters is crucial for achieving robust and reproducible results.
References
- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Recording with OptoBI-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OptoBI-1, a photoswitchable agonist of Transient Receptor Potential Canonical (TRPC) channels 3, 6, and 7, in conjunction with patch-clamp electrophysiology. This combination allows for precise spatiotemporal control of neuronal activity and other cellular processes mediated by these channels.
Introduction to this compound
This compound is a chemical tool that enables the manipulation of TRPC3, TRPC6, and TRPC7 channel activity with light.[1] It exists in two isomeric states: a thermally stable, inactive trans-isomer and a light-activated cis-isomer. Illumination with ultraviolet (UV) light (~365 nm) converts the molecule to its active cis-form, leading to the opening of TRPC channels. Subsequent illumination with blue light (~430 nm) rapidly converts it back to the inactive trans-form, closing the channels. This reversible photoswitching offers high temporal precision for studying the physiological roles of TRPC channels. In the absence of light, the cis-isomer thermally relaxes back to the trans-form over approximately 50 minutes.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize the key quantitative data from patch-clamp studies utilizing this compound.
Table 1: Photophysical and Pharmacological Properties of this compound
| Parameter | Value | Channel Subtype | Reference |
| Active Isomer | cis | TRPC3/6/7 | |
| Inactive Isomer | trans | TRPC3/6/7 | |
| Activation Wavelength | ~365 nm (UV) | TRPC3/6/7 | |
| Deactivation Wavelength | ~430 nm (Blue) | TRPC3/6/7 | |
| EC50 (cis-form) | ~0.1 µM | TRPC3 | |
| Thermal Relaxation Time (cis to trans) | ~50 minutes | - |
Table 2: Electrophysiological Effects of this compound on TRPC3 Channels in HEK293 Cells
| Parameter | Condition | Value | Reference |
| Inward Current Density (at -90 mV) | Basal (trans-OptoBI-1) | Variable, low | |
| Inward Current Density (at -90 mV) | UV-induced (cis-OptoBI-1, 10 µM) | -8.9 ± 2.2 pA/pF | |
| Outward Current Density (at +70 mV) | UV-induced (cis-OptoBI-1, 10 µM) | Not specified |
Table 3: Effects of this compound on Neuronal Firing
| Neuronal Type | This compound Concentration | Effect of cis-OptoBI-1 | Reference |
| Murine Hippocampal Neurons | 20 µM | Inhibition of firing | |
| Mitral and Tufted Neurons (Olfactory Bulb) | Not specified | Light-induced reduction in firing (potential thermal effect) | |
| Medium Spiny Neurons (Striatum) | Not specified | Light-induced reduction in firing (potential thermal effect) |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the signaling cascade initiated by the photoactivation of this compound, leading to the modulation of neuronal activity.
Caption: this compound signaling pathway.
Experimental Workflow for Patch-Clamp Recording with this compound
This diagram outlines the general workflow for conducting a patch-clamp experiment using this compound.
Caption: Experimental workflow.
Experimental Protocols
Preparation of Solutions
a. This compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store the stock solution at -20°C, protected from light.
-
Before use, the stock solution can be heated to 40°C for 10 minutes to aid in solubilization.
b. Extracellular Solution (Artificial Cerebrospinal Fluid - ACSF):
-
A typical ACSF composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.
-
The osmolarity should be adjusted to ~290 mOsm/L.
-
The solution should be continuously bubbled with carbogen (95% O2 / 5% CO2).
c. Intracellular Solution (for Patch Pipette):
-
A standard K-Gluconate based internal solution for neuronal recordings contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES.
-
Adjust the pH to 7.2 with KOH and the osmolarity to ~270 mOsm/L.
-
Filter the solution through a 0.2 µm filter before use.
Cell Preparation
-
For cultured neurons, plate cells on coverslips a few days prior to recording.
-
For brain slice recordings, prepare acute slices (e.g., 350 µm thick) using a vibratome in ice-cold, oxygenated cutting solution. Allow slices to recover at room temperature for at least 1 hour before recording.
Patch-Clamp Recording and this compound Application
a. Equipment Setup:
-
Standard patch-clamp setup including a microscope, micromanipulator, amplifier, and data acquisition system.
-
A perfusion system to deliver ACSF to the recording chamber at a rate of 1.5-2 mL/min.
-
A light source capable of delivering UV (~365 nm) and blue (~430 nm) light to the sample. This can be an LED system coupled to the microscope's objective.
b. Whole-Cell Patch-Clamp Procedure:
-
Place the cell culture coverslip or brain slice in the recording chamber and perfuse with ACSF.
-
Pull glass micropipettes with a resistance of 3-6 MΩ and fill with intracellular solution.
-
Approach a target neuron and establish a GΩ seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode as required for the experiment.
c. This compound Application and Photoswitching:
-
After establishing a stable whole-cell recording, obtain a baseline recording in the dark or under continuous blue light illumination to ensure this compound is in its inactive trans-state.
-
Perfuse the recording chamber with ACSF containing the desired final concentration of this compound (typically 10-20 µM for neuronal recordings). Allow several minutes for equilibration.
-
To activate TRPC channels, illuminate the recorded cell with UV light (~365 nm). The duration of the light pulse can be varied (e.g., 1-15 seconds) to control the extent of channel activation.
-
Record the resulting currents (in voltage-clamp) or changes in membrane potential and firing rate (in current-clamp).
-
To deactivate the channels, illuminate the cell with blue light (~430 nm) for a duration sufficient to revert this compound to its trans-state (e.g., 10-30 seconds).
-
The cycle of activation and deactivation can be repeated multiple times to assess the reproducibility of the effect.
Data Analysis
-
In voltage-clamp recordings, measure the amplitude, kinetics, and current-voltage (I-V) relationship of the light-induced currents.
-
In current-clamp recordings, analyze changes in resting membrane potential, action potential frequency, amplitude, and other firing properties.
-
Compare the recorded parameters before, during, and after photoactivation and photodeactivation.
Concluding Remarks
The use of this compound in patch-clamp recordings provides a powerful tool for the precise optical control of TRPC3/6/7 channels. This allows for detailed investigations into the role of these channels in a variety of physiological and pathophysiological processes in excitable and non-excitable cells. Careful consideration of experimental parameters such as this compound concentration, light intensity, and duration is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for All-Optical Calcium Imaging Using OptoBI-1 and GCaMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed methodology for all-optical calcium imaging, a technique that combines the photoswitchable transient receptor potential canonical (TRPC) channel agonist OptoBI-1 with the genetically encoded calcium indicator (GECI) GCaMP. This powerful combination allows for precise spatiotemporal control of calcium influx and simultaneous monitoring of the resulting intracellular calcium dynamics. This compound, a photoswitchable agonist for TRPC3, TRPC6, and TRPC7 channels, enables the remote control of channel activity using light.[1] GCaMP, a fluorescent calcium sensor, allows for the visualization of changes in intracellular calcium concentration.[2][3][4] This integrated approach is particularly valuable for studying calcium signaling pathways, screening for compounds that modulate TRPC channel activity, and investigating the physiological roles of these channels in various cell types, including neurons and endothelial cells.
Principle of the Method
The experimental workflow relies on two key components: the optical activation of TRPC channels by this compound and the subsequent detection of calcium influx by GCaMP.
-
This compound Mechanism: this compound is an azobenzene-based photoswitchable molecule. In its thermally stable trans isomer state, it is inactive. Upon illumination with ultraviolet (UV) light (~365 nm), it converts to the cis isomer, which is a potent agonist of TRPC3/6/7 channels. Activation of these channels leads to an influx of cations, including Ca²⁺. The channel can be deactivated by illumination with blue light (~430 nm), which promotes the back-isomerization to the inactive trans form.
-
GCaMP Mechanism: GCaMP is a fusion protein consisting of a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide from myosin light chain kinase. In the absence of calcium, the protein is in a low-fluorescence state. When intracellular Ca²⁺ levels rise, calcium binds to the CaM domain, inducing a conformational change that brings the CaM-M13 complex into proximity with the cpGFP chromophore. This change in the chromophore's environment leads to a significant increase in its fluorescence intensity upon excitation with blue light (~480 nm).
By co-expressing GCaMP in cells and applying this compound, researchers can optically stimulate calcium entry and simultaneously image the resulting calcium transients.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCaMP - Wikipedia [en.wikipedia.org]
- 3. Crystal Structures of the GCaMP Calcium Sensor Reveal the Mechanism of Fluorescence Signal Change and Aid Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Pain Mechanisms by Calcium Imaging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing OptoBI-1 in Primary Hippocampal Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoBI-1 is a photoswitchable agonist for Transient Receptor Potential Canonical (TRPC) channels, specifically targeting TRPC3, TRPC6, and TRPC7 subunits.[1] This molecule offers precise spatiotemporal control over channel activation using light, making it a valuable tool for investigating the role of these channels in neuronal function.[1][2][3] In its inactive trans state, this compound has no effect. Upon illumination with 365 nm light, it isomerizes to the active cis state, leading to the opening of TRPC channels. The molecule reverts to its inactive state with 430 nm light or spontaneously in the dark over approximately 50 minutes. This reversible activation allows for repeatable and finely controlled modulation of neuronal activity. In hippocampal neurons, activation of TRPC channels by cis-OptoBI-1 has been shown to inhibit neuronal firing, suggesting a role for these channels in regulating neuronal excitability.
These application notes provide detailed protocols for the culture of primary hippocampal neurons and the subsequent application of this compound to modulate neuronal activity.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Target Channels | TRPC3, TRPC6, TRPC7 | |
| Inactive Isomer | trans | |
| Active Isomer | cis | |
| Activation Wavelength | 365 nm (UV light) | |
| Deactivation Wavelength | 430 nm (Blue light) | |
| Spontaneous Deactivation | Returns to trans state in the dark (~50 minutes) | |
| Effective Concentration (EC50) | ~0.1 µM for cis-form at TRPC3 | |
| Reported Effect in Neurons | Inhibition of neuronal firing |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol details the steps for establishing a primary culture of hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
E18 pregnant rat or mouse
-
Hibernate-A medium
-
Papain or Trypsin/DNase I
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated coverslips or culture plates
-
Sterile dissection tools
-
15 mL conical tubes
-
Glass Pasteur pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Coated Cultureware:
-
Coat sterile glass coverslips or culture plates with Poly-D-lysine (0.1 mg/mL) or Poly-L-lysine (0.01 mg/mL) overnight in a sterile hood.
-
The following day, wash the coated surfaces three times with sterile, distilled water and allow them to dry completely before use.
-
-
Dissection and Dissociation:
-
Sacrifice the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in ice-cold Hibernate-A medium.
-
Isolate the embryonic brains and dissect the hippocampi under a dissecting microscope.
-
Transfer the isolated hippocampi to a 15 mL conical tube.
-
Remove the Hibernate-A medium and add 5 mL of a dissociation solution (e.g., papain or trypsin/DNase I) and incubate at 37°C for 20-30 minutes.
-
Carefully remove the dissociation solution and wash the tissue twice with plating medium.
-
Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is achieved.
-
-
Cell Plating and Maintenance:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons on the pre-coated coverslips or plates at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed maintenance medium.
-
Continue to replace half of the medium every 3-4 days. Neurons will be mature and suitable for experiments between 7 and 21 days in vitro (DIV).
-
Protocol 2: Application and Photoactivation of this compound
This protocol describes the application of this compound to cultured primary hippocampal neurons and its subsequent photoactivation to modulate neuronal activity.
Materials:
-
Mature primary hippocampal neuron cultures (DIV 7-21)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Light source capable of delivering 365 nm and 430 nm light (e.g., LED, filtered lamp)
-
Microscope equipped for fluorescence imaging or electrophysiology
Procedure:
-
Preparation of this compound Working Solution:
-
Dilute the this compound stock solution in the extracellular recording solution to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Application of this compound:
-
Replace the culture medium with the pre-warmed this compound working solution.
-
Incubate the cells with this compound in the dark for at least 10 minutes to allow for equilibration. All subsequent steps should be performed in the dark or under red light to avoid premature activation of the compound.
-
-
Photoactivation and Deactivation:
-
Place the culture dish on the microscope stage.
-
To activate this compound, illuminate the desired region of interest with 365 nm light. The duration and intensity of the light pulse can be varied to control the level of TRPC channel activation.
-
To deactivate this compound, illuminate the sample with 430 nm light.
-
For control experiments, perform the same procedure on cells not treated with this compound or on treated cells without light stimulation.
-
-
Assessing Neuronal Activity:
-
Neuronal activity can be monitored using various techniques, including:
-
Calcium Imaging: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) prior to this compound application. Monitor changes in intracellular calcium concentration upon photoactivation.
-
Electrophysiology (Patch-Clamp): Perform whole-cell patch-clamp recordings to measure changes in membrane potential, firing rate, and ion channel currents in response to this compound photoactivation.
-
-
Visualizations
Signaling Pathway of this compound in Hippocampal Neurons
Caption: this compound signaling pathway in a hippocampal neuron.
Experimental Workflow
Caption: Experimental workflow for using this compound.
References
- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]
Application of OptoBI-1 in Studying Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoBI-1 is a photoswitchable small molecule that acts as a potent and reversible agonist of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2][3][4] This novel photopharmacological tool offers precise spatiotemporal control over TRPC3 activity, making it an invaluable asset for studying Ca2+ signaling in endothelial cells.[1] By utilizing light to control the conformation and activity of this compound, researchers can investigate the intricate roles of TRPC3-mediated Ca2+ influx in various endothelial functions and pathological conditions.
This compound is a derivative of GSK1702934A, modified with an azobenzene photoswitch moiety. This modification allows this compound to exist in two isomeric states: the inactive trans form and the active cis form. Illumination with ultraviolet (UV) light (e.g., 365 nm) converts the molecule to its active cis state, leading to the opening of TRPC3 channels and subsequent Ca2+ influx. Conversely, exposure to blue light (e.g., 430-445 nm) rapidly reverts it to the inactive trans form, closing the channels. This reversible control enables precise manipulation of intracellular Ca2+ dynamics.
Application in Endothelial Cell Research
The precise control offered by this compound allows for the detailed investigation of the physiological and pathophysiological roles of TRPC3 channels in the endothelium. Key applications include:
-
Studying Endothelial Ca2+ Transients: this compound can be used to elicit and study controlled Ca2+ transients in endothelial cells, mimicking physiological signaling events with high temporal precision.
-
Investigating Downstream Signaling Pathways: By activating TRPC3 channels, researchers can explore the downstream signaling cascades initiated by Ca2+ influx, such as the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).
-
Elucidating the Role of TRPC3 in Vascular Function: this compound facilitates the study of TRPC3's contribution to various endothelial functions, including nitric oxide production, regulation of vascular tone, and vascular permeability.
-
Drug Discovery and Target Validation: As a specific TRPC3 agonist, this compound can be used in high-throughput screening assays to identify potential modulators of TRPC3 channels for therapeutic purposes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of this compound in endothelial cells, compiled from published studies.
Table 1: this compound Photoconversion Parameters
| Parameter | Wavelength | Duration | Effect |
| Activation (cis-isomerization) | 365 nm | 10 seconds | Activates TRPC3 channels |
| Deactivation (trans-isomerization) | 430 - 445 nm | 10 - 30 seconds | Inactivates TRPC3 channels |
Table 2: this compound Experimental Concentrations and Effects
| Cell Type | This compound Concentration | Observed Effect |
| EA.hy926 (human umbilical vein endothelial cell line) | 10 µM | Induction of Ca2+ transients upon UV illumination |
| EA.hy926 | 60 µM | Significant increase in intracellular Ca2+ upon UV illumination |
Experimental Protocols
Protocol 1: this compound Mediated Ca2+ Imaging in Endothelial Cells
This protocol describes the general procedure for using this compound to induce and measure Ca2+ influx in cultured endothelial cells.
Materials:
-
Endothelial cells (e.g., EA.hy926)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (for dissolving this compound)
-
Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Microscope with fluorescence imaging capabilities and light sources for UV (e.g., 365 nm) and blue light (e.g., 430 nm) stimulation.
Procedure:
-
Cell Culture:
-
Culture endothelial cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.
-
-
Loading with Ca2+ Indicator:
-
Prepare a loading solution of the Ca2+-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in physiological buffer. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Wash the cells once with the physiological buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with the physiological buffer to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-60 µM) in the physiological buffer.
-
Replace the buffer on the cells with the this compound containing solution.
-
Incubate the cells with this compound for a sufficient period to allow for equilibration (e.g., 5-10 minutes) in the dark.
-
-
Image Acquisition and Photostimulation:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images before stimulation.
-
To activate this compound and induce Ca2+ influx, illuminate the cells with UV light (e.g., 365 nm) for a short duration (e.g., 10 seconds).
-
Continuously record the fluorescence intensity to monitor the change in intracellular Ca2+ concentration.
-
To deactivate this compound and terminate the Ca2+ signal, illuminate the cells with blue light (e.g., 430 nm) for a short duration (e.g., 10-30 seconds).
-
Continue recording to observe the return of fluorescence to baseline levels.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change (F/F0) or in terms of absolute Ca2+ concentration after calibration.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound mediated Ca2+ imaging.
Caption: TRPC3 downstream signaling pathway in endothelial cells.
References
- 1. On the Role of Endothelial TRPC3 Channels in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRP Channels in Angiogenesis and Other Endothelial Functions [frontiersin.org]
- 3. On the role of endothelial TRPC3 channels in endothelial dysfunction and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for OptoBI-1 Photoswitching in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoBI-1 is a photoswitchable agonist for Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7.[1][2] This small molecule, derived from the TRPC activator GSK1702934A, incorporates an azobenzene moiety that allows for reversible control of its activity using light.[2][3] In its thermally stable trans configuration, this compound is inactive. Upon illumination with UV light (e.g., 365 nm), it isomerizes to the cis form, which is a potent activator of TRPC channels.[4] This activation leads to an influx of cations, primarily Ca2+, enabling precise spatiotemporal control over intracellular signaling pathways. The cis isomer can be rapidly converted back to the inactive trans form with blue light (e.g., 430-445 nm), thus switching off the channel activity. This reversible control makes this compound a valuable tool for studying the physiological roles of TRPC channels in various cell types, including neurons and endothelial cells.
Quantitative Data Summary
The performance of this compound has been characterized across several studies. The following tables summarize key quantitative parameters for its use in microscopy experiments.
Table 1: this compound Photoswitching Properties
| Parameter | Value | Reference |
| Activation Wavelength | 365 nm (UV) | |
| Deactivation Wavelength | 430 - 445 nm (Blue) | |
| Active Isomer | cis | |
| Inactive Isomer | trans | |
| Typical Concentration | 10 µM |
Table 2: Reported Experimental Parameters and Effects
| Cell Type | Light Source | Illumination Duration (Activation/Deactivation) | Observed Effect | Reference |
| HEK293 cells expressing TRPC3 | Xenon lamp | 10 s / 30 s | Increased intracellular Ca2+ | |
| HEK293 cells expressing TRPC6 | Xenon lamp / LED | Not specified / Not specified | Increased TRPC6 current densities | |
| Murine hippocampal neurons | Not specified | Not specified | Reversible suppression of neuronal firing | |
| Human vascular endothelial cells | Not specified | 10 s / 30 s | Reversible increase in intracellular Ca2+ |
Table 3: Kinetic Properties of this compound Mediated TRPC6 Activation (at -60 mV)
| Parameter | Light Source | Half-life Time Constant (τH) | Reference |
| Activation | Xenon Lamp | Not specified | |
| LED | Significantly faster than Xenon Lamp | ||
| Deactivation | Xenon Lamp | Not specified | |
| LED | Significantly faster than Xenon Lamp | ||
| Fast Inactivation | Xenon Lamp | Not specified | |
| LED | Not specified | ||
| Slow Inactivation | Xenon Lamp | Not specified | |
| LED | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its use in microscopy.
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]
- 3. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining OptoBI-1 with Fluorescence Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoBI-1 is a photoswitchable agonist for Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7.[1][2] This novel photopharmacological tool provides precise spatiotemporal control over calcium (Ca²⁺) signaling in living cells, making it an invaluable asset for studying a wide range of physiological and pathophysiological processes.[3][4] this compound is a derivative of the TRPC3/6/7 agonist GSK1702934A, modified with an azobenzene photoswitch.[3] This modification allows for reversible activation and deactivation of TRPC channels using light. The trans-isomer of this compound is inactive, while illumination with ultraviolet (UV) light (~365 nm) converts it to the active cis-isomer, leading to channel opening and Ca²⁺ influx. Subsequent illumination with blue light (~430 nm) rapidly reverts the molecule to its inactive trans state, closing the channels. This ability to optically control TRPC channel activity enables researchers to investigate the downstream consequences of Ca²⁺ signaling with high precision.
These application notes provide detailed protocols for utilizing this compound in combination with fluorescence imaging techniques to monitor intracellular Ca²⁺ dynamics.
Quantitative Data Summary
The following table summarizes the key photophysical and pharmacological properties of this compound.
| Parameter | Value | Source |
| Target Channels | TRPC3, TRPC6, TRPC7 | |
| EC₅₀ (active cis-form for TRPC3) | ~0.1 µM | |
| Activation Wavelength (trans to cis) | 365 nm | |
| Deactivation Wavelength (cis to trans) | 430 nm | |
| Thermal Relaxation (cis to trans in dark) | ~50 minutes | |
| Molecular Weight | 523.67 g/mol | |
| Solubility | Soluble to 10 mM in DMSO |
Signaling Pathway
The activation of TRPC channels by this compound initiates a signaling cascade primarily driven by the influx of Ca²⁺. This increase in intracellular Ca²⁺ can then modulate a variety of downstream cellular processes.
Caption: this compound signaling pathway.
Experimental Workflow
The general workflow for a typical experiment involves cell preparation, loading with a fluorescent calcium indicator, application of this compound, and subsequent imaging with controlled light stimulation.
Caption: General experimental workflow.
Detailed Protocols
Protocol 1: Live-Cell Calcium Imaging using a Chemical Indicator (Fluo-4 AM)
This protocol is suitable for use with confocal or widefield fluorescence microscopes.
Materials:
-
Cells expressing endogenous or overexpressed TRPC3, TRPC6, or TRPC7 channels (e.g., EA.hy926 or HEK293-TRPC3)
-
Cell culture medium
-
Glass-bottom imaging dishes
-
This compound (10 mM stock in DMSO)
-
Fluo-4 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped with light sources for 365 nm and 430 nm stimulation, and appropriate filters for Fluo-4 imaging (excitation ~490 nm, emission ~515 nm).
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
-
Fluo-4 AM Loading:
-
Prepare a Fluo-4 AM loading solution by adding 2 µL of 1 mM Fluo-4 AM and 1 µL of 20% Pluronic F-127 to 1 mL of HBSS for a final concentration of 2 µM Fluo-4 AM.
-
Wash cells once with HBSS.
-
Incubate cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the dish for imaging.
-
-
This compound Application:
-
Prepare the desired concentration of this compound in HBSS from the 10 mM DMSO stock. A final concentration of 1-10 µM is a good starting point.
-
Add the this compound solution to the cells and incubate for 5-10 minutes at room temperature in the dark.
-
-
Imaging:
-
Place the dish on the microscope stage.
-
Locate the cells of interest using brightfield or low-intensity fluorescence.
-
Acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal.
-
To activate this compound, illuminate the region of interest with 365 nm light. The duration and intensity of the UV light should be minimized to avoid phototoxicity and can range from a few seconds to 15 seconds.
-
Continuously acquire images to monitor the increase in Fluo-4 fluorescence, indicating a Ca²⁺ influx.
-
To deactivate this compound, illuminate the sample with 430 nm light for 10-30 seconds.
-
Continue imaging to observe the decay of the fluorescent signal back to baseline.
-
The activation/deactivation cycle can be repeated multiple times.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence signal (ΔF/F₀) to the baseline fluorescence (F₀).
-
Protocol 2: Live-Cell Calcium Imaging using a Genetically Encoded Calcium Indicator (R-GECO)
This protocol is ideal for cells that are amenable to transfection and avoids the use of chemical dyes. It is particularly useful for long-term or repeated experiments.
Materials:
-
Cells suitable for transfection (e.g., HEK293)
-
Plasmids for TRPC channel (e.g., YFP-TRPC3) and R-GECO expression
-
Transfection reagent
-
Cell culture medium
-
Glass-bottom imaging dishes
-
This compound (10 mM stock in DMSO)
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with light sources for 365 nm and 430 nm, and appropriate filters for R-GECO imaging (excitation ~560 nm, emission ~580 nm).
Procedure:
-
Cell Preparation and Transfection:
-
Plate cells on glass-bottom imaging dishes.
-
Co-transfect the cells with the TRPC channel and R-GECO plasmids according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
This compound Application:
-
Wash the transfected cells with imaging buffer.
-
Add imaging buffer containing the desired final concentration of this compound (e.g., 10 µM).
-
Incubate for 5-10 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Identify cells successfully expressing both the TRPC channel (e.g., via YFP fluorescence) and R-GECO.
-
Record a stable baseline of R-GECO fluorescence for 1-2 minutes.
-
Activate this compound with a brief pulse of 365 nm light (e.g., 10 seconds).
-
Acquire a time-lapse series of the R-GECO fluorescence to capture the Ca²⁺ response.
-
Deactivate this compound with 430 nm light (e.g., 30 seconds).
-
Monitor the return of the R-GECO signal to baseline.
-
-
Data Analysis:
-
Quantify the R-GECO fluorescence intensity over time for individual cells.
-
Express the change in fluorescence as a ratio (ΔF/F₀) to account for variations in expression levels.
-
Considerations for Two-Photon Microscopy
While the above protocols are described for standard fluorescence microscopy, this compound can also be combined with two-photon microscopy. The use of two-photon excitation for imaging the calcium indicator can offer advantages such as reduced phototoxicity and deeper tissue penetration. However, the activation of this compound will still require a UV light source, which can be delivered through the microscope's optics if available, or via a separate light path. Careful consideration must be given to the potential for UV-induced damage, and the duration and power of the 365 nm light should be minimized.
Troubleshooting and Best Practices
-
Phototoxicity: UV light can be damaging to cells. Use the lowest possible intensity and duration of 365 nm light required for activation. It is crucial to perform control experiments with UV light alone (without this compound) to assess any potential artifacts.
-
Indicator Bleaching: Both chemical and genetically encoded indicators can photobleach. Minimize exposure to excitation light and use appropriate imaging settings.
-
Incomplete Deactivation: A small population of this compound may remain in the cis state even after blue light illumination. This can be assessed by comparing the baseline before the first activation to the baseline after deactivation.
-
Cellular Health: Ensure cells are healthy and in a suitable imaging medium to maintain their physiological state throughout the experiment.
-
Controls: Always include control groups, such as cells not treated with this compound but subjected to the same light stimulation protocol, and cells treated with this compound but not illuminated with UV light.
By following these protocols and considerations, researchers can effectively utilize this compound to optically control TRPC channels and gain deeper insights into the complex roles of Ca²⁺ signaling in cellular function.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]
- 4. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting lack of response to OptoBI-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OptoBI-1, a photoswitchable agonist for TRPC3, TRPC6, and TRPC7 channels.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: Why am I not observing any response to this compound activation with 365 nm light?
Answer: A lack of response can stem from several factors, from the compound itself to the experimental system. Here's a step-by-step troubleshooting workflow:
-
Confirm this compound Integrity and Handling:
-
Verify Experimental Parameters:
-
Wavelength: Confirm your light source for activation is emitting at or near 365 nm.[1]
-
Light Intensity: The kinetics of this compound-induced currents are dependent on light intensity. A weak light source may not provide sufficient energy for the conformational switch to the cis state.
-
Concentration: A typical concentration for this compound is 10 µM. If you are not seeing a response, consider a concentration-response curve.
-
-
Evaluate the Biological System:
-
TRPC Channel Expression: The primary targets of this compound are TRPC3, TRPC6, and TRPC7 channels. Your cells must express these channels at a sufficient level. In some cell lines, like RBL-2H3 mast cells, endogenous expression may be too low, necessitating overexpression of the target TRPC channel.
-
Cell Viability: Ensure your cells are healthy. Perform a viability assay if you suspect cytotoxicity from your experimental conditions.
-
Question: The response to this compound is weak or inconsistent. What can I do to improve it?
Answer: A weak or inconsistent signal can often be optimized by refining your experimental setup.
-
Optimize Light Delivery:
-
Light Intensity: As mentioned, higher light intensity can lead to more robust activation.
-
Illumination Duration: For initial experiments, an illumination period of 10 seconds at 365 nm for activation and 30 seconds at 430 nm for deactivation has been shown to be effective. You may need to optimize these durations for your specific setup.
-
-
Re-evaluate this compound Concentration: While 10 µM is a common starting point, the optimal concentration can vary between cell types and expression levels of the target channels. Perform a dose-response experiment to determine the EC50 in your system.
-
Consider Channel Desensitization: Prolonged exposure to the active cis-OptoBI-1 can lead to a decline in the current, suggesting desensitization or inactivation. If you are performing long experiments, consider using shorter activation cycles.
Question: I am observing a high background signal or constitutive activity before light stimulation. How can I address this?
Answer: While the trans form of this compound is less active, it can exhibit some partial agonist activity.
-
Minimize Ambient Light: this compound can return to its more stable trans form in the dark over approximately 50 minutes. However, it is crucial to protect the compound and your cells from light sources that could cause unintended isomerization. Perform all handling steps in the dark or under red light.
-
Control for Basal Activity: In cells with high expression of TRPC3/6/7, even the partial agonism of the trans form might lead to a detectable increase in basal activity. It is important to establish a stable baseline recording before applying this compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a photoswitchable agonist of TRPC3, TRPC6, and TRPC7 channels. It exists in two isomeric forms: a less active trans form and a more active cis form. Illumination with ~365 nm light converts the molecule to its active cis form, leading to channel activation. Illumination with ~430 nm light or leaving it in the dark will revert it to the less active trans form.
What are the recommended storage and handling conditions for this compound? this compound should be stored at -20°C. It is soluble in DMSO up to 10 mM. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
Does this compound activate other TRP channels? Studies have shown that this compound does not have an effect on TRPC4 or TRPC5 channels.
Can I use fluorescent calcium indicators with this compound? Yes, but caution is advised. Some genetically encoded calcium indicators (GECIs) can be photosensitive and may be affected by the light used to activate this compound. It is important to perform control experiments to ensure that the observed fluorescence changes are due to this compound activity and not an artifact of the indicator's photosensitivity. The use of red-shifted calcium indicators like R-GECO has been successful in experiments with this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target Channels | TRPC3, TRPC6, TRPC7 | |
| Activation Wavelength | ~365 nm | |
| Deactivation Wavelength | ~430 nm | |
| EC50 (active cis-form at TRPC3) | ~0.1 µM | |
| Typical Working Concentration | 10 µM | |
| Solubility | Up to 10 mM in DMSO | |
| Storage Temperature | -20°C | |
| Dark Reversion Time | ~50 minutes |
Detailed Experimental Protocol
This protocol provides a general framework for a calcium imaging experiment using this compound in cultured cells.
-
Cell Preparation:
-
Seed cells expressing the target TRPC channel (either endogenously or through transfection) onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate).
-
Allow cells to adhere and reach the desired confluency. For transient transfections, it is recommended to perform functional testing within 24-48 hours post-transfection.
-
-
Calcium Indicator Loading:
-
If using a chemical calcium indicator (e.g., Fluo-4 AM), prepare the loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and wash the cells with a physiological buffer (e.g., HBSS).
-
Incubate the cells with the calcium indicator loading solution at 37°C for the recommended time.
-
After incubation, wash the cells with the physiological buffer to remove excess dye and allow for de-esterification.
-
-
This compound Application:
-
Prepare a working solution of this compound in the physiological buffer from a DMSO stock. A final concentration of 10 µM is a good starting point.
-
Add the this compound solution to the cells and incubate in the dark for a sufficient period to allow for compound equilibration.
-
-
Imaging and Light Stimulation:
-
Place the imaging plate on the stage of a fluorescence microscope or plate reader equipped with appropriate filters and light sources for both the calcium indicator and this compound.
-
Establish a stable baseline fluorescence recording for a few minutes.
-
To activate this compound, illuminate the cells with ~365 nm light for a defined period (e.g., 10 seconds).
-
Record the change in fluorescence of the calcium indicator.
-
To deactivate this compound, illuminate the cells with ~430 nm light for a defined period (e.g., 30 seconds).
-
Continue recording the fluorescence to observe the return to baseline.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Normalize the fluorescence signal to the baseline to determine the relative change in intracellular calcium.
-
Include appropriate controls, such as cells not treated with this compound but subjected to the same illumination protocol, and cells treated with this compound but not illuminated.
-
Visualizations
Caption: The activation and deactivation cycle of this compound.
Caption: A troubleshooting workflow for lack of response to this compound.
Caption: Simplified signaling pathway of this compound-mediated TRPC channel activation.
References
off-target effects of OptoBI-1 on other ion channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects of OptoBI-1 on other ion channels. It includes troubleshooting guides and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a photoswitchable agonist that primarily targets the transient receptor potential canonical (TRPC) channels 3, 6, and 7.[1] Its parent compound, GSK1702934A, has been shown to be highly selective for TRPC3/6.[2][3]
Q2: Has this compound been tested against a broad panel of other ion channels?
Direct, comprehensive screening data of this compound against a wide array of ion channels (e.g., voltage-gated sodium, potassium, and calcium channels) is not extensively published. However, data from its parent compound, GSK1702934A, provides strong evidence for its selectivity. GSK1702934A showed no activity on TRPV4, TRPA1, M1, M4, CaV1.2, hERG, Nav1.5, or CXCR5 receptors at concentrations below 10 μM.
Q3: What are the recommended working concentrations for this compound?
The effective concentration of this compound can vary depending on the expression levels of the target TRPC channels and the specific cell type. For TRPC3, the EC50 of the active cis-form is approximately 0.1 μM. In published studies, concentrations ranging from 10 μM to 60 μM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I be sure that the observed effects in my experiment are not off-target?
To confirm that the effects are mediated by the intended TRPC channels, several control experiments are recommended:
-
Use of a non-transfected or wild-type cell line: Compare the response in cells expressing the target TRPC channel to those that do not. The absence of a response in non-expressing cells suggests on-target activity.
-
Pharmacological inhibition: Use a known TRPC3/6/7 channel blocker to see if it antagonizes the effect of this compound.
-
Wavelength control: The cis (active) and trans (inactive) isomers of this compound are controlled by different wavelengths of light (typically 365 nm for activation and 430 nm for deactivation). A proper lack of response under deactivating light conditions supports an on-target, light-dependent effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak response to this compound upon UV light illumination. | 1. Low expression of target TRPC channels: The cell line may not endogenously express sufficient levels of TRPC3, 6, or 7. 2. Suboptimal this compound concentration: The concentration may be too low to elicit a response. 3. Incomplete photoisomerization: The UV light source may not be of sufficient intensity or duration to convert enough this compound to its active cis form. 4. Incorrect wavelength: The light source may not be emitting at the optimal wavelength for isomerization (around 365 nm). | 1. Verify channel expression: Use qPCR, Western blot, or a positive control agonist to confirm the presence of the target channels. Consider using a cell line with stable or transient overexpression of the desired TRPC channel. 2. Perform a dose-response curve: Test a range of this compound concentrations to find the optimal one for your system. 3. Optimize light delivery: Ensure the light path is unobstructed and the intensity is adequate at the sample plane. Increase the duration of the light pulse. 4. Check your light source: Use a spectrometer to verify the peak wavelength and output of your light source. |
| High basal activity in the dark (before UV illumination). | 1. Partial agonistic activity of the trans isomer: The trans form of this compound may have some residual activity. 2. Spontaneous thermal relaxation: Over time in the dark, some of the active cis isomer may be present due to thermal equilibrium. | 1. Minimize incubation time: Prepare solutions fresh and minimize the time cells are incubated with this compound before the experiment. 2. Pre-illuminate with deactivating light: Before starting the experiment, illuminate the sample with blue light (around 430 nm) to ensure the majority of this compound is in the inactive trans state. |
| Observed effects are not reversible with deactivating (blue) light. | 1. Phototoxicity: High-intensity UV light can cause cellular damage, leading to non-specific ion fluxes. 2. Slow off-rate: The dissociation of the cis isomer from the channel might be slow. 3. Insufficient deactivating light: The intensity or duration of the blue light may not be enough to fully convert the cis isomer back to the trans form. | 1. Reduce light intensity/duration: Use the lowest effective light power and shortest pulse duration. Perform control experiments with light alone (no this compound) to check for light-induced effects. 2. Allow for longer recovery times: Extend the period of deactivating light illumination. 3. Optimize deactivating light source: Ensure your blue light source is of adequate intensity and at the correct wavelength. |
| Variability in response between experiments. | 1. Inconsistent light delivery: Fluctuations in lamp output or positioning of the light source can lead to variable photoactivation. 2. Compound degradation: this compound may be sensitive to repeated freeze-thaw cycles or prolonged exposure to light. 3. Vehicle effects: The solvent (e.g., DMSO) may have effects on its own at higher concentrations. | 1. Calibrate and monitor your light source: Regularly check the power output of your light source. Use a fixed and reproducible setup for illumination. 2. Proper handling and storage: Aliquot stock solutions and protect from light. Avoid repeated freeze-thaw cycles. 3. Run vehicle controls: Always perform experiments with the vehicle alone to rule out any solvent-induced effects. |
Data on Off-Target Effects
The following tables summarize the known activity of this compound and its parent compound, GSK1702934A, on various ion channels.
Table 1: Activity of this compound on TRPC Channels
| Ion Channel | Effect | Reported EC50 (cis-form) |
| TRPC3 | Agonist | ~0.1 µM |
| TRPC6 | Agonist | Not specified |
| TRPC7 | Agonist | Not specified |
| TRPC4 | No effect | Not applicable |
| TRPC5 | No effect | Not applicable |
Table 2: Selectivity Profile of the Parent Compound GSK1702934A
| Ion Channel/Receptor | Activity at < 10 µM |
| TRPV4 | No activity |
| TRPA1 | No activity |
| M1 Receptor | No activity |
| M4 Receptor | No activity |
| CaV1.2 | No activity |
| hERG | No activity |
| NaV1.5 | No activity |
| CXCR5 Receptor | No activity |
Data for GSK1702934A is presented as an indication of the likely selectivity of this compound, as direct comprehensive screening data for this compound is limited.
Experimental Protocols
Protocol for Assessing Off-Target Effects of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for screening this compound against a panel of heterologously expressed ion channels.
1. Cell Preparation:
-
Culture HEK293 cells (or other suitable host cells with low endogenous channel expression) stably or transiently expressing the ion channel of interest.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions and Reagents:
-
External Solution: Prepare a buffered physiological saline solution appropriate for the ion channel being studied (e.g., Tyrode's solution).
-
Internal Solution: Prepare an internal pipette solution with a composition that maintains a stable recording and is appropriate for the target channel (e.g., a Cs-based solution to block K+ currents when studying other channels).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Final this compound Solution: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentration (e.g., 10 µM). Protect from light.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a voltage protocol appropriate for activating the ion channel of interest (e.g., voltage steps for voltage-gated channels, application of a specific agonist for ligand-gated channels).
-
Record baseline channel activity.
4. Application of this compound and Photostimulation:
-
Switch the perfusion to the external solution containing this compound. Allow the compound to equilibrate for 2-5 minutes in the dark.
-
Record channel activity in the dark to assess any effect of the trans isomer.
-
Apply a brief pulse of UV light (e.g., 365 nm, 5-10 seconds) to photoisomerize this compound to the cis form.
-
Record channel activity during and after the UV pulse to measure any modulation.
-
Apply a pulse of blue light (e.g., 430 nm, 10-30 seconds) to revert this compound to the trans form.
-
Record channel activity to assess the reversibility of the effect.
-
Wash out the compound with the control external solution.
5. Data Analysis:
-
Measure the peak current amplitude before, during, and after the application of this compound and light stimulation.
-
Calculate the percentage of inhibition or potentiation of the channel current.
-
Construct concentration-response curves if multiple concentrations are tested.
Visualizations
Caption: Workflow for assessing this compound off-target effects.
References
incomplete deactivation of OptoBI-1 with blue light
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with OptoBI-1. The focus is on addressing the common issue of incomplete deactivation of this compound with blue light.
Troubleshooting Guide
Issue: Incomplete or Slow Deactivation of this compound Mediated Effects with Blue Light
Question: I am observing a persistent or only partially reduced cellular response (e.g., Ca2+ influx, neuronal firing inhibition) after illuminating my sample with blue light to deactivate this compound. What are the possible causes and how can I resolve this?
Answer: Incomplete deactivation of this compound is a known challenge and can be influenced by several factors. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify and Optimize Illumination Parameters
The wavelength, intensity, and duration of the blue light are critical for efficient cis to trans isomerization of this compound.
-
Wavelength: Ensure your light source for deactivation is emitting light at the optimal wavelength. The recommended wavelength for deactivation is between 430 nm and 435 nm.[1]
-
Light Intensity: The kinetics of deactivation are strongly dependent on light intensity.[1] Higher light intensities generally lead to faster and more complete deactivation. If you are observing incomplete deactivation, your light source may not be powerful enough.
-
Duration of Illumination: While prolonged illumination can help, it may also lead to phototoxicity. A typical starting point for deactivation is 10-30 seconds of illumination.[2][3]
Step 2: Assess this compound Concentration
The concentration of this compound used can impact the observed deactivation.
-
High Concentrations: At high concentrations, even a small remaining fraction of the active cis-isomer can be sufficient to elicit a significant biological response, giving the appearance of incomplete deactivation. Consider performing a dose-response curve to determine the minimal effective concentration for your experiments. A typical concentration used in published studies is 10 µM.
Step 3: Consider the Biological Context
The cellular environment and the specific TRPC channel subtype being studied can influence the interaction with this compound.
-
High Affinity of cis-Isomer: It has been suggested that incomplete reversal of cellular effects, such as the suppression of neuronal firing, may be due to a high-affinity interaction of the cis-isomer with the TRPC channel. This strong binding might not be entirely overcome by photoconversion back to the trans form.
-
Expression Levels: In systems with very high expression levels of TRPC3/6/7, a small amount of residual cis-OptoBI-1 may be sufficient to keep a significant number of channels open.
Step 4: Review Your Experimental Setup
-
Light Path: Ensure that the light is efficiently reaching the entire sample. Obstructions or incorrect focusing can lead to uneven illumination and pockets of incomplete deactivation.
-
Temperature: While not explicitly documented as a major factor for this compound, temperature can influence the kinetics of many biological processes. Ensure your experiments are conducted at a consistent and appropriate temperature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal wavelengths for activation and deactivation of this compound?
A1: this compound is activated (converted from the trans to the cis isomer) with UV light at approximately 365 nm. Deactivation (conversion from the cis to the trans isomer) is achieved with blue light, optimally around 430-435 nm.
Q2: How quickly does this compound deactivate in the dark?
A2: In the absence of light, the active cis-form of this compound will thermally relax back to the more stable trans-form. This process takes approximately 50 minutes in the dark.
Q3: Can I repeatedly activate and deactivate this compound?
A3: Yes, this compound can be cycled between its active and inactive states multiple times. However, prolonged exposure to the active cis-form can lead to slow desensitization or inactivation of the TRPC channels. Restricting the duration of the active state to shorter intervals (e.g., 10 seconds) can help mitigate this.
Q4: Does the trans isomer of this compound have any biological activity?
A4: The trans isomer is considered the inactive form. However, some studies have suggested that at higher concentrations, the trans isomer may exhibit weak partial agonist activity on TRPC3 channels.
Quantitative Data Summary
| Parameter | Activation (trans to cis) | Deactivation (cis to trans) | Reference |
| Wavelength | ~365 nm | ~430-435 nm | |
| Typical Illumination Time | 10 seconds | 10-30 seconds | |
| Resulting Isomer Ratio | 96% cis, 4% trans | 22% cis, 78% trans | |
| Typical Concentration | 10 µM | 10 µM |
Experimental Protocols
Protocol 1: General Procedure for this compound Photoconversion in Cell Culture
-
Cell Preparation: Culture cells expressing the target TRPC channels (TRPC3, TRPC6, or TRPC7) on a suitable imaging dish (e.g., glass-bottom dish).
-
This compound Loading: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in your extracellular recording buffer to the final working concentration (e.g., 10 µM). Incubate the cells with the this compound solution in the dark for a sufficient period to allow for equilibration.
-
Activation: To activate the TRPC channels, illuminate the sample with UV light at ~365 nm. The duration of illumination should be optimized for your specific setup and desired response, but a starting point of 10 seconds is recommended.
-
Measurement: Record the cellular response of interest (e.g., intracellular calcium concentration using a fluorescent indicator, whole-cell patch-clamp recording).
-
Deactivation: To deactivate the TRPC channels, illuminate the sample with blue light at ~430-435 nm for 10-30 seconds.
-
Post-Deactivation Measurement: Continue recording the cellular response to confirm deactivation.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound use.
References
Technical Support Center: OptoBI-1 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of OptoBI-1 solutions, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a photoswitchable agonist for Transient Receptor Potential Canonical (TRPC) channels 3, 6, and 7.[1] Its activity is controlled by light: the trans-isomer is inactive, while the cis-isomer, formed upon exposure to ~365 nm UV light, is the active form that potentiates channel opening. The molecule thermally reverts to the inactive trans-isomer in the dark or can be rapidly deactivated with ~430 nm light.[1]
2. What are the recommended storage conditions for this compound solid compound and DMSO stock solutions?
For long-term storage, solid this compound should be stored at -20°C.[1] DMSO stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
3. How stable is this compound in DMSO solution at different temperatures?
While specific long-term stability data for this compound is not extensively published, the following table provides general stability guidelines for compounds in DMSO based on available literature. It is strongly recommended to perform periodic quality control of your this compound stock solutions.
| Storage Temperature | Concentration | Estimated Stability | Recommendations |
| -20°C | 10 mM in DMSO | Up to 6 months | Aliquot to minimize freeze-thaw cycles. Protect from light. |
| 4°C | 10 mM in DMSO | Up to 2 years (for many compounds) | Protect from light. Monitor for precipitation. |
| Room Temperature | 10 mM in DMSO | Variable, potential for degradation over weeks to months | Not recommended for long-term storage. |
4. How many freeze-thaw cycles can an this compound DMSO stock solution undergo?
While some compounds in DMSO are stable for multiple freeze-thaw cycles, it is best practice to minimize them. For optimal results, it is recommended to aliquot your this compound DMSO stock solution into single-use volumes. Studies on various compounds have shown that up to 11 freeze-thaw cycles may not cause significant degradation.
5. How can I prepare a working solution of this compound in aqueous buffer?
To prepare a working solution, dilute the DMSO stock solution into your aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system (typically <0.5%). Be aware that this compound has low aqueous solubility, and dilution into aqueous buffers can lead to precipitation. It is recommended to prepare the working solution fresh for each experiment and visually inspect for any signs of precipitation.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low response to this compound activation | 1. Degraded this compound: Improper storage or handling. 2. Incorrect wavelength or light intensity: Suboptimal activation of the cis-isomer. 3. Low expression of target TRPC channels: Insufficient target channels in the experimental system. 4. Precipitation of this compound: Low solubility in the aqueous working solution. | 1. Verify compound activity: Test a fresh aliquot or a new batch of this compound. 2. Optimize light source: Ensure the light source provides the correct wavelength (~365 nm) and sufficient intensity. 3. Confirm channel expression: Use a positive control or verify channel expression via molecular biology techniques. 4. Check for precipitation: Visually inspect the working solution. Prepare fresh and consider using a solubilizing agent if compatible with the assay. |
| High background signal or constitutive activity | 1. Presence of active cis-isomer in the dark: Incomplete thermal relaxation. 2. Contamination of stock solution. 3. Non-specific effects of this compound or DMSO. | 1. Ensure complete dark adaptation: Incubate cells with this compound in complete darkness before the experiment. 2. Use a fresh, filtered stock solution. 3. Run vehicle controls: Test the effect of the final DMSO concentration alone. |
| Inconsistent results between experiments | 1. Variability in solution preparation: Inconsistent final concentrations. 2. Differences in light exposure: Inconsistent light intensity or duration. 3. Cell passage number and health: Changes in cell physiology affecting channel expression or function. | 1. Standardize solution preparation: Prepare fresh working solutions for each experiment. 2. Calibrate and standardize light source: Use a power meter to ensure consistent light delivery. 3. Maintain consistent cell culture conditions: Use cells within a defined passage number range and ensure they are healthy. |
| Phototoxicity or cell death | 1. High intensity or prolonged UV light exposure. 2. Formation of reactive oxygen species. | 1. Minimize light exposure: Use the lowest effective light intensity and duration. 2. Include appropriate controls: Have a "light only" control (without this compound) to assess phototoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), DMSO (anhydrous, high purity), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a 1 mg vial of this compound (MW = 523.67 g/mol ), add 191 µL of DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of an this compound stock solution.
-
Materials: HPLC system with a UV detector, C18 column, acetonitrile (HPLC grade), water (HPLC grade), formic acid.
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation: Dilute the this compound DMSO stock solution to a final concentration of approximately 10 µM in the initial mobile phase composition.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at the λmax of the trans-isomer (e.g., ~360 nm).
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound and any potential degradation products.
-
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main this compound peak area relative to the total peak area.
-
Protocol 3: Functional Assessment of this compound Activity using a Cell-Based Calcium Assay
-
Objective: To determine the biological activity of an this compound solution by measuring its ability to activate TRPC channels in a cell-based assay.
-
Materials: Cells expressing the target TRPC channel (e.g., HEK293-TRPC3), a calcium indicator dye (e.g., Fluo-4 AM), a fluorescence plate reader or microscope with a light source for excitation of the dye and a separate light source for photoactivation of this compound.
-
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Replace the dye-containing medium with an appropriate assay buffer.
-
Add the this compound working solution to the wells at the desired final concentration. Include a vehicle control (DMSO).
-
Incubate the plate in the dark for a sufficient time to allow for compound equilibration and thermal relaxation to the trans-isomer.
-
Measure the baseline fluorescence.
-
Expose the cells to UV light (~365 nm) to activate this compound.
-
Immediately measure the change in fluorescence, which corresponds to an increase in intracellular calcium upon channel activation.
-
(Optional) Expose the cells to deactivating light (~430 nm) and measure the decrease in fluorescence.
-
Data Analysis: Quantify the change in fluorescence intensity upon photoactivation and compare it to the vehicle control.
-
Visualizations
Caption: this compound signaling pathway.
References
Technical Support Center: Troubleshooting Weak Partial Agonist Activity of trans-OptoBI-1
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the weak partial agonist activity of trans-OptoBI-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing very weak or no activity with trans-OptoBI-1 in our assay. Is this expected?
A1: Yes, this is the expected behavior of the trans isomer of OptoBI-1. This compound is a photoswitchable agonist, where the cis isomer is the more active form that potently agonizes TRPC3/6/7 channels. The trans isomer, which is the more stable form in the dark, exhibits significantly lower efficacy and is considered a weak partial agonist.[1] Therefore, minimal activity is expected when using this compound without photoactivation.
Q2: How can we maximize the activation of this compound to overcome its weak partial agonism in the trans-form?
A2: To achieve maximal agonistic activity, it is crucial to efficiently convert the trans-OptoBI-1 to its active cis isomer. This is accomplished by illuminating the sample with UV light. For this compound, illumination at a wavelength of 365 nm is effective for inducing the trans to cis isomerization.[2] To revert to the less active trans form, illumination with blue light at approximately 430 nm can be used.
Q3: We've illuminated our sample with 365 nm light, but the observed agonist activity is still lower than expected. What could be the issue?
A3: If you are still observing low activity after UV illumination, consider the following troubleshooting steps:
-
Incomplete Photoswitching:
-
Light Intensity and Duration: Ensure the light source is of sufficient intensity and the illumination duration is adequate to achieve a high percentage of cis-OptoBI-1. The optimal time may need to be determined empirically for your specific experimental setup (e.g., cell density, plate type, and distance from the light source).
-
Light Path Obstruction: Make sure there are no obstructions in the light path to your sample. For microscopy, ensure your objective is suitable for UV transmission.
-
-
Thermal Relaxation: The cis isomer can thermally relax back to the more stable trans form over time. The rate of this relaxation is temperature-dependent. For prolonged experiments, periodic re-illumination with 365 nm light may be necessary to maintain a high concentration of the cis isomer.
-
Compound Concentration: Ensure you are using an appropriate concentration of this compound. A full dose-response curve should be performed to determine the optimal concentration for your specific cell type and assay.
-
Cellular Health: Phototoxicity from UV light can damage cells and affect their responsiveness. Include appropriate controls to monitor cell health, such as a vehicle control exposed to the same light regimen. If phototoxicity is a concern, try reducing the light intensity or duration.[3]
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the full range of agonist activity. Consider optimizing your assay conditions to enhance the signal-to-noise ratio (see experimental protocols below).
Q4: What are some alternative strategies if we cannot achieve the desired level of agonist activity with this compound?
A4: If optimizing the photoswitching and experimental conditions does not yield the desired activity, you might consider the following:
-
Expression System: The expression level of the target TRPC channel in your cell line can significantly impact the observed response. Overexpression of the TRPC channel of interest (TRPC3, TRPC6, or TRPC7) can amplify the signal.[4]
-
Alternative Agonists: If precise temporal control is not the primary goal, using a conventional, non-photoswitchable agonist for TRPC channels could be an alternative for validating the signaling pathway.
-
Downstream Signal Amplification: Assays that measure downstream signaling events with inherent amplification, such as calcium-induced gene expression (e.g., NFAT reporter assays), may provide a more robust signal.[5]
Quantitative Data Summary
The following table summarizes the expected pharmacological properties of the cis and trans isomers of this compound based on its characterization as a potent agonist and a weak partial agonist, respectively. Note that specific EC50 and Emax values can vary between different expression systems and cellular contexts.
| Isomer | Agonist Activity | Potency (EC50) | Efficacy (Emax) |
| cis-OptoBI-1 | Full Agonist | ~0.1 µM (for TRPC3) | High |
| trans-OptoBI-1 | Weak Partial Agonist | Significantly higher than cis form | Low |
Experimental Protocols
Calcium Imaging Assay for this compound Activity
This protocol describes how to measure intracellular calcium changes in response to this compound photoactivation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the target TRPC channel (e.g., HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
Light source capable of delivering 365 nm and 430 nm light
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Methodology:
-
Cell Plating: Plate cells in a suitable format for your imaging system (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of your chosen calcium indicator (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the wells.
-
-
Compound Addition:
-
Prepare the desired concentration of this compound in HBSS from your stock solution.
-
Add the this compound solution to the cells. It is recommended to perform this step in the dark to minimize premature photoswitching.
-
Incubate for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate.
-
-
Baseline Measurement:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Measure the baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
-
Photoactivation and Measurement:
-
Illuminate the wells with 365 nm light for a predetermined duration (e.g., 10-30 seconds).
-
Immediately begin recording the fluorescence intensity kinetically for several minutes to capture the calcium influx.
-
-
Deactivation (Optional):
-
After the response to the cis isomer has been recorded, illuminate the wells with 430 nm light to promote a return to the trans state and observe the decay of the signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the response to the baseline fluorescence (ΔF/F0).
-
Generate dose-response curves by plotting the normalized response against the concentration of this compound.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-G Protein Interaction
This protocol provides a general framework for a BRET assay to measure G protein activation downstream of a GPCR that might be modulated by TRPC channel activity. This can be an indirect readout of this compound's effect.
Materials:
-
HEK293 cells
-
Expression plasmids for:
-
GPCR of interest
-
Gα subunit fused to a BRET donor (e.g., Renilla Luciferase, Rluc)
-
Gβ and Gγ subunits, with one fused to a BRET acceptor (e.g., Venus or YFP)
-
-
Transfection reagent
-
Cell culture medium
-
White, opaque 96-well plates
-
Coelenterazine h (BRET substrate)
-
This compound
-
Luminometer capable of dual-channel emission detection
Methodology:
-
Transfection: Co-transfect HEK293 cells with the expression plasmids for the GPCR and the BRET sensor pair. Plate the transfected cells in white, opaque 96-well plates.
-
Cell Culture: Culture the cells for 24-48 hours to allow for protein expression.
-
Assay Preparation:
-
Aspirate the culture medium and replace it with a suitable assay buffer (e.g., HBSS).
-
Add this compound to the desired final concentration and incubate in the dark.
-
-
BRET Measurement:
-
Add the BRET substrate, Coelenterazine h, to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for Venus/YFP).
-
Establish a baseline BRET ratio for a few minutes.
-
-
Photoactivation and Kinetic Reading:
-
Illuminate the plate with 365 nm light.
-
Continue to measure the dual-emission luminescence kinetically to observe changes in the BRET ratio, which indicate G protein activation.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
The change in BRET ratio upon stimulation reflects the interaction of the G protein subunits.
-
Visualizations
Caption: Photoswitching of this compound between its isomers.
Caption: Simplified signaling pathway activated by cis-OptoBI-1.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmaco-Optogenetic Targeting of TRPC Activity Allows for Precise Control Over Mast Cell NFAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to minimize photobleaching during OptoBI-1 experiments
Welcome to the technical support center for OptoBI-1 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching and phototoxicity, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are photobleaching and phototoxicity in the context of this compound experiments?
A1: In this compound experiments, these two terms refer to distinct but related issues:
-
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a calcium indicator (e.g., Fluo-4, R-GECO) or a fluorescent protein (e.g., GFP), used to report the cellular response.[1][2] It is caused by exposing the fluorophore to high-intensity light, which leads to a progressive loss of signal.
-
Phototoxicity is cell damage or death caused by the light itself, particularly the high-energy UV light (~365 nm) used to activate this compound.[1] This can stress cells, alter their physiology, and confound experimental results. Minimizing total light exposure is crucial to mitigate both issues.
Q2: How can I minimize the photobleaching of my fluorescent reporter dye?
A2: Minimizing reporter photobleaching is critical for obtaining a strong signal-to-noise ratio. Key strategies include:
-
Reduce Illumination Intensity: Use the lowest laser power or light intensity that still provides a detectable signal. Neutral density filters are effective for reducing intensity without changing the light's spectral properties.[1][3]
-
Minimize Exposure Time: Illuminate the sample only when acquiring data. Avoid continuous exposure while focusing or selecting a field of view.
-
Use Antifade Reagents: For live-cell imaging, supplement your imaging medium with oxygen scavengers or antioxidants. These reagents reduce the formation of reactive oxygen species that accelerate photobleaching. Commercial formulations like OxyFluor™ or VectaCell™ Trolox can be effective.
-
Choose Photostable Dyes: Whenever possible, select fluorescent reporters known for high photostability, such as Alexa Fluor dyes.
Q3: What are the optimal illumination settings for activating this compound while minimizing phototoxicity?
A3: The goal is to deliver the minimum number of photons required for efficient trans-cis isomerization of this compound. Start with the lowest effective settings and increase only if necessary. While every microscopy system is different, the table below provides validated starting parameters from published research.
Q4: Can this compound be switched on and off multiple times in the same sample?
A4: Yes. This compound is a photoswitchable molecule that can be cycled between its active (cis) and inactive (trans) states. It is activated by ~365 nm UV light and can be deactivated with ~430 nm blue light. However, be mindful that each UV illumination pulse contributes to cumulative phototoxicity and reporter photobleaching. In the absence of deactivating light, the active cis-form reverts to the inactive trans-form in the dark with a half-life of approximately 50 minutes.
Quantitative Data Summary
The following table summarizes key parameters for this compound experiments, providing a starting point for optimization.
| Parameter | Recommended Value | Notes |
| This compound Concentration | 10 - 60 µM | Effective concentration can be cell-type dependent. Start with a lower concentration to minimize off-target effects. |
| Activation Wavelength | ~365 nm (UV) | This wavelength converts the inactive trans isomer to the active cis isomer, activating TRPC3/6/7 channels. |
| Deactivation Wavelength | ~430 nm (Blue) | This wavelength promotes the reverse isomerization from the active cis form back to the inactive trans form. |
| Activation Exposure Time | 1 - 15 seconds | Use the shortest possible exposure that elicits a reliable biological response to minimize phototoxicity. |
| Dark Reversion Time | ~50 minutes | In the absence of light, the active cis-OptoBI-1 will thermally relax back to the inactive trans state. |
Visual Guides and Workflows
This compound Mechanism of Action
The following diagram illustrates the photoswitching mechanism of this compound and its effect on target ion channels.
Caption: this compound photoswitching and subsequent activation of TRPC channels.
Experimental Protocols
Protocol: Minimizing Photobleaching in a Live-Cell Calcium Imaging Experiment with this compound
This protocol provides a step-by-step guide for performing a typical this compound experiment while implementing best practices to reduce photobleaching and phototoxicity.
-
Cell Preparation:
-
Plate cells on imaging-quality glass-bottom dishes.
-
Load cells with your chosen calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol in a suitable imaging buffer (e.g., HBSS).
-
If using, supplement the imaging buffer with an antifade reagent (e.g., Trolox) to reduce photobleaching.
-
-
Microscope and Software Setup:
-
Turn on the microscope, light sources (for fluorescence excitation and this compound activation), and camera.
-
Using transmitted light or low-intensity fluorescence, locate the cells of interest. Avoid prolonged searching using high-intensity fluorescence.
-
Set the software to acquire images of the fluorescent reporter (e.g., FITC channel for Fluo-4) and configure the UV light source (~365 nm) for this compound activation.
-
-
Baseline and Activation Imaging Sequence:
-
Minimize Excitation Light: Set the reporter excitation light (e.g., 488 nm laser) to the lowest possible intensity that gives a clear signal above background.
-
Define Acquisition Parameters: Set the camera exposure time to be as short as possible. For dynamic events like calcium influx, a frame rate of 0.5-1 Hz is often sufficient.
-
Record Baseline: Acquire a stable baseline recording of reporter fluorescence for 1-2 minutes before adding the compound.
-
Add this compound: Gently add this compound to the imaging dish to achieve the final desired concentration (e.g., 10 µM) and allow it to equilibrate in the dark for 5-10 minutes.
-
Activate and Record: Begin image acquisition. After a short pre-stimulation recording, deliver a brief pulse of 365 nm UV light (e.g., 1-5 seconds) to activate this compound.
-
Monitor Response: Continue recording the reporter fluorescence to capture the resulting calcium influx.
-
Limit Total Acquisition: Only record for the minimum time necessary to observe the full biological response and its decay.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Normalize the fluorescence signal (F/F₀) to the baseline intensity before stimulation to quantify the change in calcium levels.
-
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve experimental issues.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
References
ensuring consistent OptoBI-1 photoswitching efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using OptoBI-1, a photoswitchable agonist of TRPC3, TRPC6, and TRPC7 channels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help ensure consistent and reliable photoswitching efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a photopharmacological tool, specifically a photoswitchable agonist for TRPC3, TRPC6, and TRPC7 channels.[1] It is a derivative of the TRPC3/6/7 agonist GSK1702934A, modified with an azobenzene moiety that allows for its activity to be controlled by light.[2] In its thermally stable trans-isomer form, this compound is inactive or has low partial agonist activity.[3] Upon illumination with UV light (approximately 365 nm), it converts to the cis-isomer, which is the active form that potentiates TRPC channel activity.[2] This activation can be reversed by exposing the compound to blue light (around 430 nm), which converts it back to the inactive trans-isomer, or by leaving it in the dark, as it will thermally relax back to the trans state over time.
Q2: What are the target channels of this compound?
A2: this compound is an agonist for TRPC3, TRPC6, and TRPC7 channels. It has been shown to have no significant effect on TRPC4 or TRPC5 channels.
Q3: What are the recommended wavelengths for photoswitching this compound?
A3: To switch this compound to its active cis-isomer, use UV light with a wavelength of approximately 365 nm. To revert it to the inactive trans-isomer, use blue light with a wavelength of around 430 nm.
Q4: How long does it take for this compound to switch between its active and inactive states?
A4: The photoisomerization of this compound is rapid. Illumination periods as short as 10 seconds with the appropriate wavelength are often sufficient to induce a significant switch in its conformational state and biological activity. The thermal relaxation from the active cis form back to the inactive trans form in the dark is a slower process, taking approximately 50 minutes.
Q5: What is a typical working concentration for this compound?
A5: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, concentrations in the range of 10 µM to 60 µM have been successfully used in published studies. For example, 10 µM has been used in patch-clamp recordings on HEK293 cells expressing TRPC3, while 20 µM was used for neuronal firing assays, and 60 µM for calcium imaging in endothelial cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak activation with UV light | 1. Insufficient light intensity: The power of the UV light source may be too low to efficiently convert this compound to its cis-isomer. 2. Incorrect wavelength: The light source may not be emitting at the optimal wavelength for activation (around 365 nm). 3. Low this compound concentration: The concentration of this compound may be too low to elicit a detectable response. 4. Cell health: The cells may be unhealthy or not expressing the target TRPC channels. 5. Compound degradation: this compound may have degraded due to improper storage or handling. | 1. Optimize light source: Measure and, if possible, increase the power density of your UV light source. Ensure the light path to the sample is unobstructed. 2. Verify wavelength: Check the specifications of your light source and use a filter to ensure the correct wavelength is being delivered. 3. Increase concentration: Try a higher concentration of this compound (e.g., titrate from 10 µM up to 60 µM). 4. Check cell viability and expression: Confirm cell health using a viability assay. Verify the expression of TRPC3, TRPC6, or TRPC7 using techniques like qPCR or western blotting. 5. Use fresh compound: Prepare a fresh stock solution of this compound from a properly stored aliquot. |
| Incomplete or slow deactivation with blue light | 1. Insufficient light intensity or duration: The blue light source may not be powerful enough, or the illumination time may be too short to fully convert the cis-isomer back to the trans-isomer. 2. Incorrect wavelength: The deactivating light source may not be at the optimal wavelength (around 430 nm). 3. High affinity of the cis-isomer: The active cis-isomer may have a high affinity for the channel, making complete reversal difficult. | 1. Optimize deactivation light: Increase the power density and/or the duration of the blue light illumination. 2. Verify wavelength: Ensure your light source is emitting at approximately 430 nm. 3. Allow for thermal relaxation: In cases of incomplete deactivation, allow for a longer period in the dark to permit thermal relaxation to the trans state. |
| High basal activity in the dark | 1. Partial agonist activity of the trans-isomer: The trans-isomer of this compound may exhibit some partial agonist activity. 2. Presence of cis-isomer in stock solution: The this compound stock solution may have been inadvertently exposed to ambient UV light, leading to a pre-existing population of the active cis-isomer. | 1. Establish a baseline: Measure the basal activity before applying light and use this as the baseline for your experiment. 2. Protect from light: Always store and handle this compound and its solutions in the dark or under red light to prevent unintentional isomerization. Prepare fresh solutions before each experiment. |
| Variability between experiments | 1. Inconsistent light delivery: Fluctuations in the light source power or positioning of the sample can lead to variable photoswitching. 2. Temperature fluctuations: Temperature can affect the kinetics of both photoisomerization and thermal relaxation. 3. Solvent effects: The solvent used to dissolve this compound can influence its photoswitching properties. | 1. Standardize illumination: Use a power meter to ensure consistent light intensity for each experiment. Maintain a fixed distance and angle between the light source and the sample. 2. Maintain constant temperature: Perform experiments at a consistent and controlled temperature. 3. Use consistent solvent preparation: Use the same solvent (e.g., DMSO) at the same final concentration in all experiments. |
| Phototoxicity or cell death | 1. High UV light intensity or prolonged exposure: Excessive UV light can be damaging to cells. | 1. Minimize UV exposure: Use the lowest effective UV light intensity and the shortest possible illumination duration that still achieves the desired activation. 2. Include controls: Have a control group of cells that are not treated with this compound but are subjected to the same illumination protocol to assess for light-induced toxicity. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Notes |
| Activation Wavelength (trans to cis) | ~365 nm | UV light |
| Deactivation Wavelength (cis to trans) | ~430 nm | Blue light |
| Working Concentration | 10 - 60 µM | Cell type and assay dependent. |
| Fractional Conversion to cis-isomer (in solution) | >99% | With 365 nm light. |
| Fractional Conversion to trans-isomer (in solution) | ~75% | With 430 nm light. |
| Thermal Relaxation Half-life (cis to trans in dark) | ~50 minutes | In DMSO at room temperature. |
| Target Channels | TRPC3, TRPC6, TRPC7 | No significant effect on TRPC4, TRPC5. |
| EC50 (cis-form at TRPC3) | ~0.1 µM |
Experimental Protocols
General Preparation of this compound Stock Solution
-
Storage: Store solid this compound at -20°C in the dark.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Handling: When preparing working solutions, handle the stock solution under dim, red light to prevent premature photoisomerization.
Patch-Clamp Electrophysiology Protocol for this compound
This protocol is adapted for whole-cell patch-clamp recordings in HEK293 cells overexpressing a target TRPC channel.
-
Cell Preparation: Plate HEK293 cells expressing the TRPC channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Setup:
-
Use a standard patch-clamp rig equipped with an inverted microscope and a perfusion system.
-
The light source for photoswitching should be coupled to the microscope's light path, allowing for precise illumination of the patched cell. Use appropriate filters for 365 nm and 430 nm light.
-
-
Experimental Procedure:
-
Obtain a whole-cell patch-clamp recording from a TRPC-expressing cell.
-
Hold the cell at a potential of -60 mV.
-
Perfuse the external solution containing the desired concentration of this compound (e.g., 10 µM). Keep the preparation in the dark for at least 2 minutes to ensure the compound is in its trans state.
-
Record a stable baseline current.
-
To activate the channel, illuminate the cell with 365 nm light for 10 seconds. An inward current should be observed.
-
To deactivate the channel, illuminate the cell with 430 nm light for 10-30 seconds. The current should return to baseline.
-
Repeat the activation/deactivation cycles as needed.
-
-
Control Experiments:
-
Perform the same illumination protocol on untransfected cells to ensure the observed currents are dependent on the expression of the target TRPC channel.
-
Perform the experiment with vehicle (DMSO) only to control for any effects of the solvent or light on the cells.
-
Calcium Imaging Protocol for this compound
This protocol is designed for monitoring intracellular calcium changes in response to this compound photoswitching using a fluorescent calcium indicator.
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., endothelial cells or TRPC-expressing HEK293 cells) on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Alternatively, use a genetically encoded calcium indicator.
-
-
Imaging Setup:
-
Use a fluorescence microscope equipped with an environmentally controlled chamber (37°C, 5% CO2).
-
The microscope should have light sources and filter sets for both exciting the calcium indicator and for photoswitching this compound (365 nm and 430 nm).
-
-
Experimental Procedure:
-
Replace the culture medium with a physiological buffer (e.g., HBSS) containing the desired concentration of this compound (e.g., 60 µM).
-
Incubate the cells with this compound in the dark for at least 5 minutes.
-
Acquire a baseline fluorescence signal.
-
To activate the TRPC channels, illuminate the cells with 365 nm light for 10-15 seconds and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
To deactivate the channels, illuminate with 430 nm light for 10-30 seconds and monitor the return of the fluorescence signal to baseline.
-
-
Control Experiments:
-
Perform the illumination protocol on cells not treated with this compound to control for light-induced artifacts.
-
For cells expressing a target channel, perform the experiment on non-expressing control cells.
-
Perform the experiment in a calcium-free external solution to confirm that the observed signal is due to calcium influx.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound photoswitching and TRPC channel activation.
Experimental Workflow for this compound Photoswitching
Caption: General experimental workflow for an this compound photoswitching experiment.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent this compound photoswitching.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]
- 3. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Variability in Cellular Responses to OptoBI-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with OptoBI-1. Our goal is to help you manage and understand variability in your experimental outcomes, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoswitchable agonist for Transient Receptor Potential Canonical (TRPC) channels 3, 6, and 7.[1][2] It exists in two isomeric forms: a biologically inactive trans form and an active cis form.[1][2] By applying light at a specific wavelength, you can control the conformational state of this compound and thereby activate or deactivate TRPC channels with high temporal precision.[3]
-
Activation: 365 nm (UV) light converts the inactive trans-OptoBI-1 to the active cis-OptoBI-1.
-
Deactivation: 430 nm (blue) light rapidly switches the active cis-form back to the inactive trans-form.
-
Thermal Relaxation: In the absence of light, the active cis-isomer will thermally relax back to the inactive trans-isomer over approximately 50 minutes.
Q2: What are the primary applications of this compound?
This compound is a powerful tool for studying cellular processes regulated by Ca²⁺ influx through TRPC3/6/7 channels. Key applications include:
-
Controlling Neuronal Firing: The cis-state of this compound can rapidly alter TRPC3 conductance and inhibit neuronal firing.
-
Modulating Endothelial Ca²⁺ Transients: It allows for precise temporal control over endothelial Ca²⁺ signaling.
-
Regulating NFAT Signaling: this compound can be used to control the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), a key transcription factor in immune responses and other cellular processes.
Q3: Why am I observing high variability in cellular responses between experiments?
Variability in cellular responses to this compound can arise from several factors. Key areas to investigate include:
-
Inconsistent Light Delivery: The intensity, duration, and wavelength of the light stimulus are critical parameters.
-
Variable Expression of TRPC Channels: The endogenous expression levels of TRPC3, TRPC6, and TRPC7 can differ significantly between cell types and even within a cell population.
-
Suboptimal this compound Concentration: The effective concentration can vary depending on the cell type and the specific biological question.
-
Cell Health and Passage Number: Changes in cell health or advancing passage number can alter protein expression and signaling pathways.
-
Incomplete Isomerization: Insufficient light exposure may lead to incomplete conversion of this compound to its active cis form.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Cellular Response | 1. Low TRPC Channel Expression: The cell line may not endogenously express sufficient levels of TRPC3, TRPC6, or TRPC7. 2. Incorrect Wavelength or Low Light Intensity: The light source may not be delivering the optimal wavelength (365 nm) or sufficient power to activate this compound. 3. Degraded this compound: Improper storage or handling may have degraded the compound. 4. Sub-threshold Concentration: The concentration of this compound may be too low to elicit a response. | 1. Verify TRPC Expression: Confirm the expression of TRPC3, TRPC6, or TRPC7 in your cell line using techniques like qPCR or Western blotting. Consider overexpressing the desired TRPC channel if endogenous levels are insufficient. 2. Calibrate Light Source: Ensure your light source is emitting at the correct wavelength and measure the power output at the sample plane. 3. Use Freshly Prepared this compound: Prepare fresh solutions of this compound from a properly stored stock. This compound should be stored at -20°C. 4. Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the optimal concentration for your specific cell type and assay. The active cis-form has an EC₅₀ of approximately 0.1 μM at TRPC3. |
| High Cell-to-Cell Variability in Response | 1. Heterogeneous TRPC Expression: The expression of TRPC channels can be heterogeneous within a cell population. 2. Uneven Illumination: The light stimulus may not be uniformly illuminating the entire field of view. | 1. Use a Clonal Cell Line: If possible, use a clonal cell line with more uniform TRPC expression. Alternatively, co-express a fluorescent reporter with your TRPC channel of interest to identify and analyze cells with similar expression levels. 2. Optimize Illumination: Ensure your light path is properly aligned and provides even illumination across the sample. Use a microscope with a flat-field objective. |
| Response Fades Over Time (Desensitization) | 1. Channel Desensitization: Prolonged or repeated stimulation can lead to desensitization of TRPC channels. 2. Thermal Relaxation: The active cis-OptoBI-1 naturally relaxes back to the inactive trans-form in the dark. | 1. Use Pulsed Stimulation: Employ short, repeated pulses of 365 nm light rather than continuous illumination to minimize desensitization. 2. Account for Thermal Relaxation: For longer experiments, be mindful that the active concentration of this compound will decrease over time in the absence of 365 nm light. Re-application of the activating light may be necessary. |
| Incomplete Reversal of Response with 430 nm Light | 1. High Affinity of cis-Isomer: The active cis-isomer may have a high affinity for the channel, making complete reversal difficult with 430 nm light alone. | 1. Allow for Thermal Relaxation: After applying 430 nm light, allow additional time in the dark for the remaining cis-OptoBI-1 to thermally relax to the trans state. 2. Optimize 430 nm Light Exposure: Increase the duration or intensity of the 430 nm light to promote more complete photoisomerization back to the trans state. |
| Observed Off-Target Effects | 1. Non-specific Light Effects: High-intensity light, particularly UV, can have off-target cellular effects independent of this compound. 2. Effects of the trans-Isomer: The inactive trans-form may have some weak, partial agonist activity at high concentrations. | 1. Perform Light-Only Controls: Expose cells to the same light stimulation protocol in the absence of this compound to assess for non-specific light-induced responses. 2. Perform Vehicle Controls: Run experiments with the vehicle (e.g., DMSO) and this compound in the dark to assess any effects of the inactive compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target Channels | TRPC3, TRPC6, TRPC7 | |
| Activation Wavelength | 365 nm | |
| Deactivation Wavelength | 430 nm | |
| EC₅₀ (cis-form at TRPC3) | ~0.1 μM | |
| Thermal Relaxation Time (cis to trans) | ~50 minutes | |
| Solubility | Soluble to 10 mM in DMSO |
Experimental Protocols
General Protocol for this compound Application and Photostimulation
This protocol provides a general framework. Specific parameters such as cell density, this compound concentration, and light stimulation parameters should be optimized for your experimental system.
-
Cell Preparation:
-
Plate cells on an appropriate substrate for your imaging or recording setup (e.g., glass-bottom dishes).
-
Allow cells to adhere and reach the desired confluency.
-
For experiments involving transient transfection, introduce the desired constructs (e.g., TRPC channel and/or a Ca²⁺ reporter like R-GECO) and allow for expression.
-
-
This compound Loading:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution to the desired final concentration in your extracellular recording buffer. It is crucial to protect the solution from light to prevent premature isomerization.
-
Replace the cell culture medium with the this compound containing buffer and incubate in the dark for a sufficient period to allow for equilibration.
-
-
Photostimulation and Data Acquisition:
-
Mount the sample on the microscope or recording setup.
-
Acquire baseline data in the dark (with the inactive trans-OptoBI-1).
-
To activate the TRPC channels, illuminate the cells with 365 nm light. The duration and intensity of the light pulse should be optimized. A common starting point is 10 seconds of illumination.
-
Record the cellular response (e.g., changes in intracellular Ca²⁺, membrane potential, or downstream signaling events).
-
To deactivate the channels, illuminate the cells with 430 nm light. A common starting point is 10-30 seconds of illumination.
-
Continue recording to observe the reversal of the cellular response.
-
Repeat cycles of activation and deactivation as required by the experimental design.
-
-
Controls:
-
Light-Only Control: Expose cells without this compound to the same illumination protocol.
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) and this compound in the dark.
-
Wild-Type Control: If using a cell line overexpressing a TRPC channel, perform the experiment on the corresponding wild-type cells to assess the contribution of endogenous channels.
-
Visualizations
Caption: this compound is activated by 365 nm light and deactivated by 430 nm light or thermal relaxation.
Caption: A generalized workflow for conducting experiments using this compound.
Caption: A decision tree for troubleshooting experiments with weak or no response to this compound.
References
Validation & Comparative
Validating the On-Target Effect of OptoBI-1 with TRPC Knockout Cells: A Comparison Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Transient Receptor Potential Canonical (TRPC) knockout (KO) cell lines to validate the specific mechanism of action of OptoBI-1, a photoswitchable TRPC channel agonist. By comparing the cellular responses of wild-type (WT) cells with their TRPC-deficient counterparts, we can unequivocally demonstrate that the effects of this compound are mediated through its intended targets.
This compound is a photopharmacological tool that acts as a selective agonist for TRPC3, TRPC6, and TRPC7 channels.[1][2] Its activity is controlled by light: the cis isomer, induced by 365 nm UV light, activates the channels, while the trans isomer, favored by 430 nm light or darkness, is inactive.[1] This light-dependent activation triggers calcium (Ca²⁺) influx, initiating various downstream signaling cascades.[3][4]
Proposed Signaling Pathway of this compound
The activation of TRPC channels by this compound initiates a well-defined signaling cascade. Upon illumination with 365 nm light, this compound in its cis conformation binds to and opens TRPC3/6/7 channels located on the plasma membrane. This opening allows for the influx of extracellular Ca²⁺, leading to a rapid increase in the cytosolic Ca²⁺ concentration. This elevation in intracellular Ca²⁺ serves as a crucial secondary message, activating downstream effector proteins. One of the key pathways affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Elevated Ca²⁺ activates calcineurin, a phosphatase that dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate from the cytoplasm to the nucleus, where it acts as a transcription factor to regulate gene expression.
Experimental Validation Workflow
To validate that this compound's effects are TRPC-dependent, a direct comparison between a wild-type cell line endogenously expressing TRPC3, TRPC6, or TRPC7 and a corresponding knockout cell line is essential. The workflow involves culturing both cell types, treating them with this compound, applying light stimulation, and subsequently measuring key downstream indicators: intracellular Ca²⁺ concentration and NFAT nuclear translocation. The absence of a response in the knockout cells serves as definitive evidence of on-target activity.
Experimental Protocols
Cell Culture and Generation of TRPC Knockout Lines
-
Cell Lines: Use a human cell line known to endogenously express the target TRPC channel (e.g., HEK293 for TRPC3/6, RBL-2H3 for TRPC3/7).
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Generation of KO line:
-
Design single guide RNAs (sgRNAs) targeting a conserved early exon of the desired TRPC gene.
-
Clone sgRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfect the wild-type cells with the plasmid using a suitable transfection reagent.
-
After 48 hours, sort GFP-positive cells into single wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Expand single-cell clones and screen for successful knockout by Western blot and Sanger sequencing of the targeted genomic locus.
-
Select a validated clonal line with a complete absence of the target TRPC protein for experiments.
-
Intracellular Calcium Imaging
-
Protocol:
-
Plate both WT and TRPC KO cells on glass-bottom dishes.
-
Load cells with a ratiometric calcium indicator dye (e.g., 2 µM Fura-2 AM) in a physiological salt solution (PSS) for 30-45 minutes at room temperature.
-
Wash cells to remove excess dye and mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging and light stimulation.
-
Establish a baseline fluorescence recording for 2 minutes in the dark (this compound in inactive trans state).
-
Add this compound (e.g., 10 µM final concentration) and continue recording.
-
Stimulate the cells with a pulse of 365 nm light to isomerize this compound to its active cis state.
-
Record the change in intracellular calcium concentration ([Ca²⁺]i), calculated from the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
NFAT Nuclear Translocation Assay
-
Protocol:
-
Plate WT and TRPC KO cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound (10 µM) and place them under a 365 nm UV lamp for 15-20 minutes to induce NFAT translocation. Control groups should be kept in the dark.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against NFATc1 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
Mount coverslips on slides and image using a confocal microscope.
-
Quantify the results by counting the percentage of cells where the NFAT fluorescence signal is predominantly co-localized with the DAPI signal in the nucleus.
-
Comparative Data Analysis
The following tables present hypothetical data from the experiments described above, illustrating the expected outcomes when comparing wild-type and TRPC knockout cells.
Table 1: this compound Induced Intracellular Calcium Increase
| Cell Line | Condition | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i post-365 nm light (nM) | Fold Change |
| Wild-Type (TRPC+/+) | This compound | 105 ± 8 | 580 ± 45 | 5.5 |
| TRPC KO (TRPC-/-) | This compound | 102 ± 10 | 115 ± 12 | 1.1 |
| Wild-Type (TRPC+/+) | Vehicle (No Drug) | 108 ± 7 | 110 ± 9 | 1.0 |
Data are represented as mean ± SEM. The results clearly indicate a significant and rapid increase in intracellular calcium only in wild-type cells expressing the TRPC target channel.
Table 2: Quantification of NFAT Nuclear Translocation
| Cell Line | Condition | % of Cells with Nuclear NFAT |
| Wild-Type (TRPC+/+) | Dark (this compound inactive) | 8 ± 2% |
| Wild-Type (TRPC+/+) | 365 nm Light (this compound active) | 75 ± 6% |
| TRPC KO (TRPC-/-) | 365 nm Light (this compound active) | 9 ± 3% |
Data are represented as mean ± SEM. The data demonstrates that light-induced activation of this compound leads to robust NFAT nuclear translocation, a key functional downstream consequence of Ca²⁺ signaling, and this effect is abolished in cells lacking the TRPC channel.
Conclusion
The direct comparison of this compound's effects on wild-type versus TRPC knockout cells provides unequivocal evidence of its on-target mechanism. The absence of both the initial Ca²⁺ influx and the subsequent NFAT nuclear translocation in TRPC KO cells confirms that the activity of this compound is strictly dependent on the presence of its target TRPC channels. This experimental approach is a critical validation step in the characterization of channel-targeted compounds, ensuring specificity and elucidating the precise signaling pathways involved.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]
- 3. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of OptoBI-1 and its Parent Compound GSK1702934A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the photoswitchable TRPC channel agonist, OptoBI-1, and its parent compound, GSK1702934A. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying transient receptor potential canonical (TRPC) channel function.
Introduction
GSK1702934A is a potent and selective activator of the TRPC3 and TRPC6 subtypes of the transient receptor potential canonical (TRPC) family of calcium channels.[1] It has been utilized in research to investigate the role of these channels in various physiological processes, including cardiac function and blood pressure regulation.[1] this compound is a photopharmacological tool derived from GSK1702934A.[2][3] By incorporating an azobenzene photoswitch moiety, this compound's ability to activate TRPC channels can be precisely controlled by light, offering a significant advantage in achieving high spatiotemporal resolution in experimental settings.
Mechanism of Action
Both GSK1702934A and this compound are direct activators of TRPC3, TRPC6, and TRPC7 channels. They bypass the need for phospholipase C (PLC) signaling, which is a common pathway for TRPC channel activation. GSK1702934A and another distinct small molecule, M085, are believed to activate TRPC6 by stimulating an extracellular cavity formed by the pore helix (PH) and transmembrane (TM) helix S6. It is inferred that this compound, as a derivative, likely shares a similar binding site and activation mechanism, acting independently of membrane lipids.
The key distinction of this compound lies in its photoswitchable nature.
-
cis conformation (Active): Upon illumination with ultraviolet (UV) light at approximately 365 nm, this compound converts to its cis isomer, which is the active form that agonizes TRPC channels.
-
trans conformation (Inactive): Illumination with blue light around 430 nm reverts the molecule to its inactive trans conformation, effectively deactivating the channels. In the dark, the active cis-OptoBI-1 slowly reverts to the trans form over a period of about 50 minutes.
This reversible photo-isomerization allows for precise temporal control over TRPC channel activity and downstream cellular calcium signaling.
Quantitative Data Comparison
The following table summarizes the reported potency (EC50) of GSK1702934A and this compound on various TRPC channels.
| Compound | Target Channel | Reported EC50 | Notes |
| GSK1702934A | hTRPC3 | 80 nM | |
| hTRPC6 | 440 nM | ||
| mTRPC6 | 0.78 ± 0.16 µM | ||
| hTRPC6 | 0.45 ± 0.03 µM | ||
| This compound | TRPC3 | ~0.1 µM | Active cis-form. |
hTRPC: human Transient Receptor Potential Canonical; mTRPC: mouse Transient Receptor Potential Canonical
Selectivity Profile
Both GSK1702934A and this compound exhibit selectivity for the TRPC3/6/7 subgroup of TRPC channels. Experimental data indicates that GSK1702934A shows no activity at several other receptors and channels, including TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations below 10 µM. Similarly, this compound has been shown to have no effect on TRPC4 or TRPC5 channels. The residues that interact with GSK1702934A are highly conserved among TRPC3/6/7 but not in TRPC4/5, which likely accounts for this observed selectivity.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents passing through the TRPC channels in the cell membrane of a single cell.
-
Cell Preparation: Human embryonic kidney (HEK293) cells are cultured and transfected with plasmids encoding the specific TRPC channel of interest (e.g., YFP-TRPC3).
-
Recording Setup: An Axopatch 200B amplifier, Digidata 1440A digitizer, and pCLAMP 10.4 software (Molecular Devices) are typically used for data acquisition and analysis. Borosilicate glass pipettes are pulled to a resistance of 2–5 MΩ.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 3 MgCl2 (pH 7.2 with CsOH).
-
-
Procedure:
-
The whole-cell configuration is established on a transfected cell.
-
The cell is held at a holding potential (e.g., -60 mV).
-
Voltage ramps (e.g., from -130 mV to +80 mV over 1 second) are applied to elicit currents and determine the current-voltage (I-V) relationship.
-
The compound (GSK1702934A or this compound) is applied to the cell via a perfusion system.
-
For this compound experiments, the cell is illuminated with specific wavelengths of light (365 nm for activation, 430 nm for deactivation) to control the channel activity.
-
-
Data Analysis: The resulting currents are recorded and analyzed to determine parameters such as current density (pA/pF) and the effect of the compound on channel gating.
Calcium Imaging
This method is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) resulting from TRPC channel activation.
-
Cell Preparation: HEK293 cells are co-transfected with a plasmid for the TRPC channel and a genetically encoded calcium indicator, such as R-GECO.
-
Imaging Setup: A fluorescence microscope equipped with an appropriate light source and filters for the specific calcium indicator is used.
-
Procedure:
-
Transfected cells are plated on glass-bottom dishes.
-
The baseline fluorescence of the calcium indicator is recorded.
-
The compound is added to the external solution.
-
For this compound, cells are kept in the dark initially, and then illuminated with 365 nm light to activate the channels, followed by 430 nm light to deactivate them.
-
Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.
-
-
Data Analysis: The fluorescence intensity is measured and often presented as a ratio (e.g., F/F0, where F is the current fluorescence and F0 is the baseline fluorescence) to represent the relative change in intracellular calcium.
Visualizations
Signaling Pathway of TRPC Channel Activation
Caption: TRPC channel activation by GSK1702934A and photoswitchable this compound.
Experimental Workflow for this compound Application
Caption: A typical experimental workflow for controlling TRPC channels using this compound.
Conclusion
GSK1702934A serves as a reliable and selective chemical agonist for studying TRPC3/6/7 channels. Its derivative, this compound, represents a significant advancement by transforming the static agonist into a dynamically controllable tool. The ability to turn TRPC channel activity on and off with light provides researchers with unprecedented precision to dissect the temporal dynamics of calcium signaling and its role in cellular physiology and pathophysiology. While both compounds target the same channels with a similar mechanism, the choice between them will depend on the experimental need for temporal control, with this compound being the superior choice for high-resolution functional studies.
References
A Head-to-Head Comparison of OptoBI-1 and OptoDArG for TRPC Channel Activation
For researchers, scientists, and drug development professionals navigating the landscape of optogenetic tools for Transient Receptor Potential Canonical (TRPC) channel activation, the choice between available photoswitchable activators is critical. This guide provides an objective comparison of two prominent compounds, OptoBI-1 and OptoDArG, focusing on their performance, mechanisms of action, and the experimental protocols for their application.
This comparison guide synthesizes experimental data to provide a clear overview of each product's characteristics, empowering researchers to select the most suitable tool for their specific experimental needs.
At a Glance: this compound vs. OptoDArG
| Feature | This compound | OptoDArG |
| Mechanism of Action | Photoswitchable analogue of GSK1702934A; Lipid-independent activation | Photoswitchable diacylglycerol (DAG) analogue; Direct activation of DAG-sensitive channels |
| Target Channels | TRPC3, TRPC6, TRPC7 | TRPC3, TRPC6, TRPC7 |
| Activation Wavelength | ~365 nm (UV light) | ~365 nm (UV light) |
| Deactivation Wavelength | ~430 nm (Blue light) | ~430-450 nm (Blue light) |
| Potency (EC50) | ~0.1 µM for TRPC3[1] | Not explicitly reported; typically used at 20-30 µM[2][3][4] |
| Temporal Precision | Reported to have faster kinetics than OptoDArG | Efficient control of TRPC3 conductance |
| Specificity | Selective for TRPC3/6/7 over TRPC4/5 | Activates DAG-sensitive TRPC channels |
| Commonly Used Cells | HEK293, RBL-2H3 mast cells, endothelial cells, hippocampal neurons | HEK293T, HaCaT keratinocytes |
Delving Deeper: Performance and Experimental Data
Quantitative Comparison of TRPC6 Activation Kinetics
A 2024 study provided a direct comparison of the activation, deactivation, and inactivation kinetics of TRPC6 channels in HEK293T cells activated by this compound and OptoDArG. The following table summarizes these findings.
| Kinetic Parameter (TRPC6) | This compound (10 µM) | OptoDArG (30 µM) |
| Activation Time Constant (τ_on) | Slower than OptoDArG | Faster than this compound |
| Deactivation Time Constant (τ_off) | Slower than OptoDArG | Faster than this compound |
| Inactivation | Biphasic | Biphasic |
Data synthesized from a comparative study on photoswitchable TRPC6 activators.
It is important to note that the kinetics of channel activation and deactivation can be influenced by the intensity of the light source used.
Signaling Pathways Unveiled
The fundamental difference between this compound and OptoDArG lies in their mechanism of action, which dictates their interaction with the TRPC channel signaling cascade.
OptoDArG: A Photoswitchable Lipid Agonist
OptoDArG functions as a light-sensitive analogue of diacylglycerol (DAG), a crucial second messenger in cellular signaling. Upon activation by UV light, OptoDArG mimics the action of endogenous DAG, directly binding to and activating DAG-sensitive TRPC channels like TRPC3, TRPC6, and TRPC7.
This compound: A Lipid-Independent Approach
In contrast, this compound is a photoswitchable version of the synthetic TRPC3/6/7 agonist, GSK1702934A. Its mechanism of action is independent of the cell's lipid metabolism, offering a more direct and potentially more specific mode of channel activation. This can be advantageous in experimental contexts where the DAG pathway may have confounding effects.
References
A Comparative Guide: OptoBI-1 vs. Traditional Optogenetics in Cellular Modulation
In the landscape of cellular manipulation, light has emerged as a powerful and precise tool. Two prominent technologies, the photopharmacological agent OptoBI-1 and traditional optogenetics, harness light to control cellular activity. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.
At a Glance: Key Distinctions
The fundamental difference between this compound and traditional optogenetics lies in their mechanism of action. This compound is a synthetic, photoswitchable small molecule that modulates the activity of endogenous Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7.[1] In contrast, traditional optogenetics relies on the genetic introduction of foreign, light-sensitive microbial proteins called opsins (e.g., Channelrhodopsin-2, Halorhodopsin) into target cells.[2] These opsins function as light-gated ion channels or pumps, directly altering the cell's membrane potential upon illumination.
This core distinction gives rise to a series of advantages for this compound, particularly in translational research and the study of native physiological pathways.
Core Advantages of this compound
-
No Genetic Modification Required: As a chemical compound, this compound can be applied to cells without the need for genetic engineering. This circumvents the complexities and potential safety concerns associated with viral vectors and genetic modification, making it a more attractive option for therapeutic development.
-
Modulation of Endogenous Channels: this compound allows for the direct control and study of native TRPC channels in their natural cellular context. This provides a more physiologically relevant model for understanding the roles of these channels in health and disease.
-
High Spatiotemporal Precision: Similar to optogenetics, this compound offers exquisite temporal control, with rapid activation and deactivation kinetics mediated by light.[3] This allows for the precise timing of cellular stimulation.
-
Reversible Action: The photoisomerization of this compound is fully reversible, enabling repeated cycling between the active and inactive states for sustained and controlled experiments.[1]
Quantitative Performance Comparison
The following tables summarize key quantitative parameters for this compound and a commonly used traditional optogenetic tool, Channelrhodopsin-2 (ChR2), specifically the H134R variant which exhibits enhanced photocurrents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell type, expression levels of ChR2, and light intensity.
| Parameter | This compound | Channelrhodopsin-2 (H134R) |
| Target | Endogenous TRPC3, TRPC6, TRPC7 channels | Genetically expressed microbial opsin |
| Requirement | Chemical compound application | Genetic modification (e.g., viral transfection) |
| Activation Wavelength | ~365 nm (UV light) | ~470 nm (Blue light) |
| Deactivation Wavelength | ~430 nm (Blue light) or darkness | Cessation of light |
| Mechanism | Conformational change of a chemical agonist | Conformational change of a protein channel |
Table 1: General characteristics of this compound and Channelrhodopsin-2.
| Parameter | This compound (on TRPC3 in HEK293 cells) | Channelrhodopsin-2 (H134R in HEK293 cells) |
| Peak Inward Current Density | -8.9 ± 2.2 pA/pF | 9.76 ± 6.05 pA/pF to ~14 pA/pF |
| Activation Time (Half-life) | Not explicitly stated, but rapid | ~2-4 ms (Time to peak) |
| Deactivation Time (Half-life) | ~35.2 ± 4.1 ms[3] | ~10-20 ms |
| Desensitization | Minimal with short-term cyclic activation | Significant decay from peak to steady-state current |
Table 2: Electrophysiological properties of this compound and Channelrhodopsin-2 (H134R). Note that current densities for ChR2 can vary significantly based on expression levels.
Signaling Pathways and Experimental Workflows
The signaling pathways and experimental workflows for this compound and traditional optogenetics are distinct, reflecting their different modes of action.
This compound Signaling Pathway
This compound in its inactive trans form is applied to the cells. Upon illumination with ~365 nm light, it converts to the active cis form, which then binds to and activates endogenous TRPC3/6/7 channels. This leads to an influx of cations, including Ca2+, depolarizing the cell membrane and triggering downstream signaling cascades. Illumination with ~430 nm light or a return to darkness reverts this compound to its inactive trans form, closing the channels.
Caption: this compound signaling pathway.
Traditional Optogenetics (Channelrhodopsin-2) Workflow
The process begins with the delivery of the gene encoding an opsin, such as ChR2, into the target cells, typically using a viral vector. Following expression, the opsin is embedded in the cell membrane. Illumination with the appropriate wavelength of light (e.g., ~470 nm for ChR2) directly opens the channel, causing cation influx and membrane depolarization.
Caption: Traditional optogenetics workflow with ChR2.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology for this compound
This protocol is designed to measure ion channel activity in response to this compound photo-isomerization.
-
Cell Preparation: Culture cells known to express TRPC3, TRPC6, or TRPC7 (e.g., HEK293 cells transfected with the channel of interest) on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Recording Setup: Use a standard patch-clamp rig equipped with a perfusion system and a light source capable of delivering 365 nm and 430 nm light (e.g., a xenon lamp with appropriate filters or high-power LEDs).
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Perfuse the external solution containing this compound (typically 1-10 µM) in its inactive trans state (kept in the dark).
-
Record baseline current.
-
Apply a pulse of 365 nm light to isomerize this compound to the cis form and record the inward current.
-
Apply a pulse of 430 nm light to revert this compound to the trans form and record the deactivation of the current.
-
Repeat the light-cycling protocol to assess stability and kinetics.
-
Whole-Cell Patch-Clamp Electrophysiology for Channelrhodopsin-2
This protocol is for measuring light-gated currents in cells expressing ChR2.
-
Cell Preparation: Transfect cells (e.g., HEK293 cells or neurons) with a plasmid containing the ChR2 gene, often fused to a fluorescent reporter like eYFP for identification. Lentiviral transduction is a common method for robust expression.
-
Solution Preparation: Use the same external and internal solutions as described for the this compound protocol.
-
Recording Setup: A standard patch-clamp rig with a light source capable of delivering ~470 nm light is required.
-
Recording Procedure:
-
Identify a ChR2-expressing cell by its fluorescence.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at -60 mV.
-
Apply pulses of 470 nm light of varying durations and intensities to elicit photocurrents.
-
Record the peak and steady-state currents, as well as the activation and deactivation kinetics.
-
Calcium Imaging with this compound
This protocol measures changes in intracellular calcium concentration in response to this compound activation.
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Load the cells with a calcium indicator dye such as Fura-2 AM (e.g., 2-5 µM in physiological saline for 30-45 minutes at room temperature).
-
-
Imaging Setup: Use a fluorescence microscope equipped with a ratiometric imaging system for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm) and light sources for this compound activation (365 nm) and deactivation (430 nm).
-
Imaging Protocol:
-
Wash the cells to remove excess dye and perfuse with physiological saline.
-
Acquire baseline ratiometric images.
-
Apply a pulse of 365 nm light to activate this compound.
-
Continuously acquire images to monitor the change in the Fura-2 ratio, which corresponds to changes in intracellular calcium.
-
Apply a pulse of 430 nm light to deactivate this compound and observe the return to baseline calcium levels.
-
Calcium Imaging with Channelrhodopsin-2
This protocol is for imaging calcium influx through ChR2.
-
Cell Preparation: Co-transfect cells with plasmids for ChR2 and a genetically encoded calcium indicator (GECI) such as GCaMP, or transfect ChR2 into a cell line stably expressing a GECI.
-
Imaging Setup: A fluorescence microscope with the appropriate filter sets for the chosen GECI (e.g., ~488 nm excitation and ~510 nm emission for GCaMP) and a light source for ChR2 activation (~470 nm) is needed. Note the spectral overlap between GCaMP excitation and ChR2 activation, which requires careful experimental design, such as using a red-shifted calcium indicator (e.g., R-CaMP) or a red-shifted channelrhodopsin.
-
Imaging Protocol:
-
Identify a cell expressing both ChR2 and the GECI.
-
Acquire baseline fluorescence images of the GECI.
-
Apply a pulse of 470 nm light to activate ChR2.
-
Acquire a time-lapse series of images to capture the increase in GECI fluorescence, indicating calcium influx.
-
Terminate the light stimulation and continue imaging to observe the decay of the calcium signal.
-
Conclusion
This compound presents a compelling alternative to traditional optogenetics, offering precise, light-mediated control of cellular activity without the need for genetic manipulation. Its ability to modulate endogenous TRPC channels makes it an invaluable tool for studying native cellular physiology and for the development of novel therapeutic strategies. While traditional optogenetics remains a powerful technique for dissecting neural circuits and offers a wider array of activators and inhibitors, the non-invasive nature of photopharmacology with agents like this compound opens new avenues for research and clinical applications where genetic modification is a significant barrier. The choice between these two powerful technologies will ultimately depend on the specific research question, the target cell type, and the long-term goals of the study.
References
- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Channelrhodopsin C1C2: Photocycle kinetics and interactions near the central gate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoswitchable TRPC6 channel activators evoke distinct channel kinetics reflecting different gating behaviors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for OptoBI-1 Patch-Clamp Studies
For researchers, scientists, and drug development professionals utilizing the photoswitchable TRPC3/6/7 agonist OptoBI-1 in patch-clamp electrophysiology, rigorous control experiments are paramount to ensure the specificity and validity of their findings. This guide provides a comparative overview of essential control experiments, alongside detailed protocols and a performance comparison of this compound with relevant alternatives.
This compound is a powerful tool for the optical control of TRPC3/6/7 channels, enabling precise spatiotemporal modulation of neuronal firing and calcium signaling.[1][2][3] Its mechanism relies on a reversible photoisomerization from a biologically inactive trans form to an active cis form upon illumination with 365 nm light. The molecule reverts to its inactive state with 430 nm light or in darkness. To isolate the effects of this compound-mediated channel activation from other experimental variables, a comprehensive set of control experiments is crucial.
Comparative Analysis of this compound and Alternatives
The selection of a photoswitchable compound depends on the specific experimental requirements, such as the desired kinetics, target selectivity, and mode of action. This compound, derived from the TRPC3/6 activator GSK1702934A, offers a lipid-independent mechanism of action.[3] This contrasts with other photoswitchable molecules like PhoDAG and OptoDArG, which are lipid-based. Below is a comparative summary of this compound and its key alternatives.
| Feature | This compound | GSK1702934A (Parent Compound) | OptoBI-2 | PhoDAG | OptoDArG |
| Target | TRPC3/6/7 Agonist | TRPC3/6 Activator | TRPC3/6/7 Modulator | TRPC Channel Activator | TRPC Channel Activator |
| Mechanism | Photoswitchable Agonist | Constitutively Active | Reverse Photoswitchable (Activated by 430 nm) | Photoswitchable Diacylglycerol | Photoswitchable Diacylglycerol |
| Activation Light | 365 nm | N/A | 430 nm | ~380 nm | ~380 nm |
| Deactivation Light | 430 nm / Dark | N/A | 365 nm | ~500 nm / Dark | ~500 nm / Dark |
| Kinetics | Faster Ca2+ signal generation compared to OptoDArG.[4] | - | Slower kinetics than this compound. | Slower activation kinetics. | Slower activation kinetics. |
| Photostability | High fatigue resistance. | N/A | - | - | - |
| Off-Target Effects | No significant off-target effects on other ion conductances have been reported. | No activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at <10 µM. | - | Can alter membrane properties. | Can alter membrane properties. |
| Key Characteristic | Lipid-independent activation. | Non-photoswitchable parent compound. | Reverse photoswitchability. | Lipid-based mechanism. | Lipid-based mechanism. |
Essential Control Experiments for this compound Patch-Clamp Studies
To ensure that the observed electrophysiological changes are a direct result of this compound's light-dependent activation of TRPC channels, the following control experiments are indispensable.
Vehicle Control
-
Purpose: To control for any effects of the solvent used to dissolve this compound.
-
Protocol: Perform patch-clamp recordings on the target cells while perfusing with the vehicle solution (e.g., DMSO in extracellular solution) at the same concentration used for this compound experiments. Apply the same light stimulation protocol (365 nm and 430 nm light) as in the experimental condition.
-
Expected Outcome: No significant change in membrane current or cell firing should be observed upon light stimulation.
Light Stimulation Control (in the absence of this compound)
-
Purpose: To rule out any direct effects of the light stimulation on the cells or the recording setup.
-
Protocol: Record from the target cells in the absence of this compound. Apply the identical 365 nm and 430 nm light stimulation protocols used in the main experiment.
-
Expected Outcome: The light stimulation should not induce any significant changes in the recorded currents or neuronal activity.
Control in Non-Target Cells
-
Purpose: To confirm that the effects of this compound are specific to the expression of the target TRPC channels.
-
Protocol: Perform patch-clamp recordings on a cell line that does not endogenously express TRPC3/6/7 channels. Transfect a subset of these cells with the target TRPC channel(s) as a positive control. Apply this compound and the light stimulation protocol to both non-transfected and transfected cells.
-
Expected Outcome: Light-induced currents should only be observed in the cells expressing the target TRPC channels.
Use of a Non-Photoswitchable Analog
-
Purpose: To demonstrate that the observed effects are dependent on the photoswitching of this compound and not due to a general chemical effect.
-
Protocol: Apply the parent compound, GSK1702934A, to the target cells and perform patch-clamp recordings. Apply the same light stimulation protocol.
-
Expected Outcome: GSK1702934A should induce a constitutive activation of TRPC channels, and this effect should not be modulated by the light stimulation.
Use of a Reverse Photoswitchable Analog
-
Purpose: To provide further evidence for the light-dependent control of the target channels.
-
Protocol: Utilize OptoBI-2, which is activated by 430 nm light and deactivated by 365 nm light. Apply OptoBI-2 to the target cells and perform patch-clamp recordings with the corresponding light stimulation protocol.
-
Expected Outcome: The observed currents should be activated by 430 nm light and inhibited by 365 nm light, demonstrating the specific photoswitchable nature of the modulation.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound patch-clamp studies.
By systematically performing these control experiments, researchers can confidently attribute their observed results to the specific, light-mediated activation of TRPC channels by this compound, thereby ensuring the robustness and reproducibility of their findings.
References
- 1. Photoswitchable TRPC6 channel activators evoke distinct channel kinetics reflecting different gating behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical control of cardiac electrophysiology by the photochromic ligand azobupivacaine 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast Photoswitchable Molecular Prosthetics Control Neuronal Activity in the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating TRPC Channel Activity: A Guide to Confirming OptoBI-1's On-Target Engagement
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of OptoBI-1 with alternative photoswitchable modulators of Transient Receptor Potential Canonical (TRPC) channels. We present supporting experimental data, detailed protocols for on-target activity confirmation, and visualizations to clarify signaling pathways and experimental workflows.
This compound is a photoswitchable agonist selective for TRPC3, TRPC6, and TRPC7 channels, offering precise spatiotemporal control of channel activity using light.[1][2][3][4] Its active cis conformation, induced by 365 nm UV light, activates these channels, while 430 nm light or darkness promotes its return to the inactive trans form.[1] This tool has proven valuable in manipulating cellular processes such as calcium signaling and neuronal firing. Confirmation of its on-target activity is crucial for the accurate interpretation of experimental results. This guide outlines key experimental approaches to validate the on-target effects of this compound and compares its performance with other photoswitchable tools, namely PhoDAG-1 and OptoDArG.
Comparative Analysis of Photoswitchable TRPC Channel Modulators
To aid in the selection of the most appropriate tool for your research, the following table summarizes the key characteristics of this compound and two alternative photoswitchable TRPC channel modulators, PhoDAG-1 and OptoDArG.
| Feature | This compound | PhoDAG-1 | OptoDArG |
| Target Channels | TRPC3, TRPC6, TRPC7 | TRPC2, TRPC6 | TRPC3, TRPC6, TRPC7 |
| Mechanism of Action | Direct agonist | Photoswitchable diacylglycerol (DAG) analog | Photoswitchable diacylglycerol (DAG) analog |
| Activation Wavelength | 365 nm | ~365-375 nm | 365 nm |
| Deactivation Wavelength | 430 nm / Darkness | Blue light / Darkness | 430 nm / Darkness |
| EC50 (active form) | ~0.1 µM at TRPC3 | Not explicitly reported | Not explicitly reported |
| Activation Kinetics | Rapid | Rapid | Rapid |
| Deactivation Kinetics | Returns to trans conformation in the dark after ~50 minutes | Slower deactivation in the dark compared to OptoDArG | Isoform-dependent exponential decay in the dark |
| Reported Selectivity | No effect observed on TRPC4 or 5 | Acts on DAG-sensitive proteins, including PKC | Acts on DAG-sensitive proteins |
| Potential Off-Target Effects | Not extensively profiled, but no significant off-target effects on other ion conductances have been reported. | Can activate other DAG-sensitive pathways (e.g., Protein Kinase C) | Can activate other DAG-sensitive pathways |
Experimental Protocols for On-Target Activity Confirmation
To confirm that the observed effects of this compound are due to its action on TRPC3/6/7 channels, a combination of electrophysiology and calcium imaging experiments in well-defined cellular systems is recommended.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the target channels in response to this compound and light stimulation.
Objective: To demonstrate that this compound potentiates TRPC3/6/7 channel currents in a light-dependent manner.
Cell System: HEK293 cells heterologously expressing the human TRPC3, TRPC6, or TRPC7 channel. A control group of non-transfected or mock-transfected cells is essential.
Protocol:
-
Cell Preparation: Plate HEK293 cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Solution (Internal): Prepare an internal solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.
-
External Solution (Bath): Use a standard extracellular solution such as Hanks' Balanced Salt Solution (HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 0.25 Na2HPO4, 0.44 KH2PO4, 1.3 CaCl2, 1.0 MgSO4, 4.2 NaHCO3, and 5.6 glucose.
-
Recording:
-
Establish a whole-cell patch clamp configuration on a cell expressing the target channel.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cell with the external solution containing this compound in its inactive (trans) state (in darkness).
-
Record baseline currents.
-
Illuminate the cell with 365 nm light to isomerize this compound to its active cis state and record the resulting currents.
-
Illuminate the cell with 430 nm light to promote the return to the trans state and observe the reversal of the current potentiation.
-
-
Controls:
-
Perform the same light stimulation protocol on non-transfected cells to ensure the light itself does not elicit currents.
-
Apply this compound to cells expressing the target channel without light stimulation to confirm the inactivity of the trans isomer.
-
Test the effect of this compound and light on cells expressing TRPC4 or TRPC5 to confirm selectivity.
-
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration, a downstream consequence of TRPC channel activation.
Objective: To demonstrate that this compound induces a light-dependent increase in intracellular calcium in cells expressing TRPC3/6/7 channels.
Cell System: As with patch clamp, use HEK293 cells expressing the target TRPC channel and a non-transfected control group.
Protocol:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution of a ratiometric calcium indicator dye such as Fura-2 AM (typically 1-5 µM in HBSS).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C, according to the manufacturer's protocol.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.
-
-
Imaging:
-
Mount the cells on an inverted fluorescence microscope equipped with a light source for UV (365 nm) and blue (430 nm) light stimulation, and an imaging system capable of ratiometric calcium measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm for Fura-2).
-
Perfuse the cells with HBSS containing this compound in the dark.
-
Record baseline intracellular calcium levels.
-
Stimulate the cells with 365 nm light and record the change in the Fura-2 fluorescence ratio, indicating an increase in intracellular calcium.
-
Switch to 430 nm light to deactivate this compound and observe the return of calcium levels to baseline.
-
-
Controls:
-
Perform light stimulation on non-transfected cells loaded with Fura-2 to control for light-induced artifacts.
-
Apply this compound to transfected cells without light stimulation.
-
In a calcium-free external solution, confirm that the light-induced calcium increase is dependent on extracellular calcium influx through the TRPC channels.
-
Visualizing Pathways and Workflows
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound activation and its effect on TRPC channels.
Caption: Experimental workflow for confirming the on-target activity of this compound.
References
A Comparative Guide to the Pharmacological Validation of OptoBI-1 Specificity
For researchers, scientists, and drug development professionals seeking to employ precise control over cellular signaling, the photoswitchable TRPC channel agonist OptoBI-1 presents a valuable tool. This guide provides an objective comparison of this compound's performance with alternative photoswitchable molecules, supported by experimental data and detailed methodologies for its pharmacological validation.
Introduction to this compound
This compound is a photoswitchable agonist selective for the transient receptor potential canonical (TRPC) channels TRPC3, TRPC6, and TRPC7.[1][2] Developed from the potent TRPC3/6 activator GSK1702934A, this compound incorporates an azobenzene moiety that allows for its activity to be controlled by light.[3] In its thermally stable trans isoform, this compound is inactive. Upon exposure to UV-A light (around 365 nm), it isomerizes to the cis form, which is the active state that agonizes TRPC3/6/7 channels. This activation can be reversed by exposing the molecule to blue light (around 430-460 nm), which promotes isomerization back to the inactive trans form.[4] This reversible control allows for precise temporal and spatial manipulation of TRPC channel activity and downstream cellular processes such as calcium signaling.[2]
Alternatives to this compound
Several alternative photoswitchable molecules exist for the optical control of TRPC channels, primarily based on a different chemical scaffold: photoswitchable diacylglycerols (DAGs). These include:
-
PhoDAGs (PhoDAG-1 and PhoDAG-3): These are photoswitchable diacylglycerols that mimic the endogenous TRPC channel activator, diacylglycerol. They are particularly effective for activating TRPC2 and TRPC6 channels. Similar to this compound, they are activated by UV-A light and deactivated by blue light.
-
OptoDArG: This is another photoswitchable diacylglycerol analog that has been shown to effectively control the activity of TRPC2, TRPC3, and TRPC6 channels. It also utilizes UV-A light for activation and blue light for deactivation.
Quantitative Comparison of Photoswitchable TRPC Agonists
The following table summarizes the key quantitative parameters for this compound and its alternatives. This data is essential for selecting the appropriate tool for a specific research application.
| Parameter | This compound | PhoDAG-1 & PhoDAG-3 | OptoDArG |
| Target Channels | TRPC3, TRPC6, TRPC7 | TRPC2, TRPC6 | TRPC2, TRPC3, TRPC6 |
| Activation Wavelength | ~365 nm (UV-A) | ~365-380 nm (UV-A) | ~365 nm (UV-A) |
| Deactivation Wavelength | ~430-460 nm (Blue) | ~430-470 nm (Blue) | ~430-460 nm (Blue) |
| Parent Compound EC50 (TRPC3) | 80 nM (GSK1702934A) | N/A (Diacylglycerol-based) | N/A (Diacylglycerol-based) |
| Parent Compound EC50 (TRPC6) | 440 nM (GSK1702934A) | N/A (Diacylglycerol-based) | N/A (Diacylglycerol-based) |
| Activation Kinetics (TRPC6) | Slower than PhoDAG | τH = 15.5 ± 4.5 ms | Slower than PhoDAG |
| Deactivation Kinetics (TRPC6) | τH significantly different from OptoDArG | τH = 35.2 ± 4.1 ms | τH significantly different from this compound |
Experimental Protocols for Pharmacological Validation
The specificity and efficacy of this compound and other photoswitchable agonists are primarily validated through two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPC channels in response to agonist application and light stimulation.
Objective: To quantify the activation and deactivation of TRPC channel currents by this compound upon light stimulation.
Materials:
-
HEK293 cells stably or transiently expressing the TRPC channel of interest (e.g., TRPC3, TRPC6, or TRPC7).
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA (pH 7.2).
-
This compound stock solution (in DMSO).
-
Light source capable of delivering specific wavelengths (e.g., 365 nm and 430 nm).
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound in its inactive trans form (in the dark).
-
Record baseline currents.
-
-
Photoswitching:
-
Illuminate the cell with UV-A light (~365 nm) to isomerize this compound to its active cis form and record the resulting increase in current.
-
To deactivate the channel, illuminate the cell with blue light (~430 nm) to switch this compound back to its trans form and record the decrease in current.
-
Repeat the light-stimulation cycles to assess the reversibility and stability of the photoswitching.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents at specific voltages.
-
Plot current-voltage (I-V) relationships to characterize the channel's properties.
-
Determine the kinetics of activation and deactivation by fitting the current rise and decay to exponential functions.
-
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration, a key downstream event of TRPC channel activation.
Objective: To visualize and quantify the increase in intracellular calcium in response to this compound activation by light.
Materials:
-
Cells expressing the target TRPC channel.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).
-
Fluorescence microscope equipped with an appropriate filter set and a light source for photoswitching.
-
Image acquisition and analysis software.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
This compound stock solution.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
-
Agonist Application and Photoswitching:
-
Add this compound to the perfusion solution at the desired final concentration.
-
Illuminate the cells with UV-A light (~365 nm) to activate this compound and record the resulting increase in fluorescence intensity, indicating a rise in intracellular calcium.
-
Switch to blue light (~430 nm) to deactivate this compound and observe the return of fluorescence to baseline levels.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time in regions of interest (ROIs) drawn around individual cells.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the calcium concentration.
-
Quantify the amplitude and kinetics of the calcium transients.
-
Visualizing Signaling and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the TRPC signaling pathway, the experimental workflow for specificity validation, and a logical comparison of photoswitchable TRPC agonists.
References
A Comparative Guide to OptoBI-1 for Optogenetic Control of TRPC Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of OptoBI-1, a photoswitchable agonist for Transient Receptor Potential Canonical (TRPC) channels. It objectively compares the performance of this compound with alternative optogenetic tools and provides supporting experimental data to aid in the selection of the most appropriate tool for your research needs.
Introduction to this compound
This compound is a synthetic, light-sensitive molecule that allows for precise temporal control of TRPC3, TRPC6, and TRPC7 channel activity.[1][2] Developed from the TRPC activator GSK1702934A, this compound incorporates an azobenzene moiety that undergoes a conformational change in response to specific wavelengths of light.[1][3] This photoswitchable property enables researchers to remotely activate and deactivate TRPC channels, thereby controlling downstream physiological processes such as calcium signaling and neuronal firing.[1]
The active cis isomer of this compound is induced by illumination with ultraviolet (UV) light (around 365 nm), leading to channel activation. The inactive trans isomer is favored under blue light (around 430 nm) or in darkness, resulting in channel deactivation. This rapid and reversible control makes this compound a valuable tool for studying the dynamic roles of TRPC channels in various cellular contexts.
Comparative Performance of this compound
This section compares the key performance characteristics of this compound with other photoswitchable TRPC agonists and genetically encoded optogenetic tools like channelrhodopsins.
Comparison with Other Photoswitchable TRPC Agonists
This compound offers distinct advantages in terms of activation kinetics when compared to other photoswitchable molecules targeting TRPC channels, such as those based on diacylglycerol (DAG).
| Feature | This compound | OptoDArG (a photoswitchable DAG) | Reference |
| Target Channels | TRPC3, TRPC6, TRPC7 | TRPC3, TRPC6 | |
| Activation Speed | Fast | Slower, with a noticeable delay | |
| Mechanism | Direct, lipid-independent | Acts through the lipid phase | |
| Desensitization | Minimal with short-term cyclic activation | Typically observed |
Comparison with Genetically Encoded Optogenetic Tools (Channelrhodopsins)
While direct comparative studies are limited, this section provides an indirect comparison of this compound with channelrhodopsins, which are light-gated ion channels commonly used for neuronal excitation and calcium influx.
| Feature | This compound (Photopharmacology) | Channelrhodopsins (Optogenetics) | Reference |
| Target Specificity | Specific to TRPC3/6/7 channels | Non-specific cation channels (variants with improved Ca2+ permeability exist) | |
| Cellular Application | Can be applied to any cell expressing the target channels, including native tissues, without genetic modification. | Requires genetic modification to express the channelrhodopsin. | |
| Temporal Precision | High, with rapid on/off kinetics determined by light application. | Very high, with millisecond-scale activation and deactivation. | |
| Modality | Chemical compound, requires delivery to the target tissue. | Genetically encoded protein. | |
| Potential for Off-Target Effects | Potential for pharmacological off-targets, though significant effects on other ion conductances have not been detected. | Potential for off-target effects due to overexpression of a foreign protein and non-specific cation conductance. | |
| Neuronal Silencing | Can induce neuronal silencing by activating TRPC3 channels, which is consistent with the inverse correlation between TRPC3 activity and hippocampal firing. | Anion-conducting channelrhodopsins (ACRs) are specifically designed for neuronal silencing. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Electrophysiology Recordings
Objective: To measure this compound-induced currents in cells expressing TRPC channels.
Materials:
-
HEK293 cells transfected with the desired TRPC channel construct.
-
Patch-clamp setup with an amplifier and data acquisition system.
-
External solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2).
-
This compound stock solution (in DMSO).
-
Light source capable of delivering 365 nm and 430 nm light.
Procedure:
-
Culture and transfect HEK293 cells with the TRPC channel of interest.
-
Prepare the external and internal solutions.
-
Prepare fresh dilutions of this compound in the external solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Perfuse the cell with the external solution containing this compound in its inactive trans state (in darkness).
-
Apply a voltage ramp or step protocol to record baseline currents.
-
Illuminate the cell with 365 nm light to isomerize this compound to its active cis state and record the induced currents.
-
Illuminate the cell with 430 nm light to revert this compound to its inactive trans state and record the return to baseline currents.
-
Repeat the light-dark cycles to assess the stability and reversibility of the response.
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to this compound activation.
Materials:
-
Cells expressing the target TRPC channels.
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).
-
Fluorescence microscope with an appropriate filter set and a light source for both indicator excitation and this compound photoswitching.
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound stock solution.
Procedure:
-
Plate cells on glass-bottom dishes suitable for imaging.
-
Load the cells with the chosen calcium indicator according to the manufacturer's protocol.
-
Replace the loading buffer with the imaging buffer containing the desired concentration of this compound.
-
Mount the dish on the microscope stage and allow the cells to equilibrate in the dark.
-
Acquire baseline fluorescence images.
-
Illuminate the cells with 365 nm light to activate this compound and continuously acquire fluorescence images to monitor the change in intracellular calcium.
-
Switch the illumination to 430 nm light to deactivate this compound and continue imaging to observe the return to baseline calcium levels.
-
Analyze the fluorescence intensity changes over time to quantify the calcium response.
Neuronal Firing Assay
Objective: To assess the effect of this compound on neuronal firing activity.
Materials:
-
Primary neurons or a neuronal cell line cultured on multi-electrode arrays (MEAs) or prepared for patch-clamp recording.
-
MEA recording system or patch-clamp setup.
-
Culture medium or external recording solution.
-
This compound stock solution.
-
Light source for photoswitching (365 nm and 430 nm).
Procedure (using patch-clamp):
-
Prepare cultured neurons for whole-cell current-clamp recording.
-
Establish a whole-cell recording from a neuron.
-
Inject depolarizing current steps to induce action potential firing and establish a baseline firing rate.
-
Perfuse the neurons with a solution containing this compound.
-
While recording, illuminate the neuron with 365 nm light to activate this compound and observe the change in firing rate in response to the same depolarizing current steps.
-
Illuminate with 430 nm light to deactivate this compound and assess the recovery of the firing rate.
-
Repeat the light application cycles to confirm the reversible control of neuronal firing.
Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz to visualize key signaling pathways and experimental workflows associated with this compound.
Caption: Mechanism of this compound action.
References
- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of OptoBI-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the photoswitchable TRPC3/6/7 agonist OptoBI-1, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, reflecting best practices for managing specialized research chemicals.
Disclaimer: This guide is based on general principles for the disposal of photosensitive azo compounds used in a laboratory setting. The specific Safety Data Sheet (SDS) provided by the manufacturer of this compound is the authoritative source for disposal information and must be consulted prior to waste disposal.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate safety measures. As a photosensitive compound, exposure to light should be minimized to prevent degradation and potential changes in its properties.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound in either solid or solution form.
-
Ventilation: Handle this compound in a well-ventilated area or within a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Light Protection: Store this compound in a cool, dark place, and use amber vials or containers wrapped in aluminum foil for solutions to prevent light-induced degradation.
Quantitative Data Summary
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value | Citation |
| Chemical Name | 1-[1-[4-[4-[(4-Butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one | |
| Molecular Formula | C₃₂H₃₇N₅O₂ | [1][2] |
| Molecular Weight | 523.67 g/mol | [1][2] |
| CAS Number | 2415272-11-4 | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage Temperature | -20°C |
Experimental Protocols: Disposal of this compound
The recommended method for the disposal of this compound is through a licensed hazardous waste management service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Designate a specific, dedicated waste container for this compound and materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes must always be segregated.
-
-
Waste Container Selection and Management:
-
Use a container made of a material compatible with this compound and any solvents used (e.g., a high-density polyethylene or glass container for DMSO solutions).
-
The container must have a secure, tightly fitting lid.
-
Keep the container closed except when adding waste.
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
-
Labeling of Hazardous Waste:
-
Affix a completed hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS number: "2415272-11-4".
-
The solvent used (e.g., "Dimethyl Sulfoxide").
-
An estimation of the concentration of this compound.
-
The specific hazards (e.g., "Toxic," "Irritant," "Photosensitive"). Note: The precise hazard classification should be confirmed from the manufacturer's SDS.
-
The accumulation start date.
-
The name of the principal investigator or laboratory supervisor.
-
-
-
On-Site Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
This area should be away from direct sunlight and sources of heat or ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste as detailed on the hazardous waste label.
-
Follow any additional instructions provided by the EHS office or the disposal company.
-
Mandatory Visualizations
The following diagrams illustrate the key decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling OptoBI-1
For researchers, scientists, and drug development professionals, this document provides immediate safety, logistical, and operational guidance for handling OptoBI-1. This photoswitchable TRPC3/6/7 agonist is a powerful tool for controlling cellular signaling with high precision. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Immediate Safety and Handling Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on general laboratory safety principles for handling solid chemical compounds and available information on this compound. It is imperative to obtain and review the official SDS from your supplier before handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following should be worn at all times when handling this compound powder or solutions:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine powder.
-
Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with dimethyl sulfoxide (DMSO), the common solvent for this compound.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of aerosolization of the powder (e.g., when weighing), a properly fitted respirator is advised.
Handling Procedures
-
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
When dissolving in DMSO, add the solvent to the pre-weighed this compound slowly to prevent splashing.
-
Storage:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention immediately.
Operational and Disposal Plans
Experimental Workflow
This compound is a photoswitchable molecule, allowing for the temporal control of TRPC3/6/7 channel activity. The inactive trans isomer can be converted to the active cis isomer using UV light (e.g., 365 nm), and the molecule reverts to its inactive state with blue light (e.g., 430 nm) or in the dark over time.
A typical experimental workflow involves the following steps:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium.
-
Incubate cells or tissue with the this compound solution in the dark to allow for equilibration.
-
To activate the TRPC channels, illuminate the sample with UV light at approximately 365 nm.
-
To deactivate the channels, illuminate the sample with blue light at approximately 430 nm.
-
Monitor the desired cellular response (e.g., calcium imaging, electrophysiological recording).
Disposal Plan
Note: The following are general guidelines. Always follow your institution's specific protocols for chemical waste disposal.
-
Solid Waste: Dispose of unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) as chemical waste.
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, properly labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.
-
The waste container should be clearly labeled with the contents, including the solvent (DMSO).
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 523.67 g/mol | [1] |
| Molecular Formula | C₃₂H₃₇N₅O₂ | |
| Solubility | Soluble to 10 mM in DMSO | |
| Purity | ≥98% | |
| Storage Temperature | -20°C | |
| trans to cis Isomerization | ~365 nm light | |
| cis to trans Isomerization | ~430 nm light or dark | |
| EC₅₀ (active cis-form at TRPC3) | ~0.1 µM |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical experiment using this compound to control TRPC channel activity.
Caption: Experimental workflow for using this compound.
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound on TRPC3/6/7 channels.
Caption: Mechanism of this compound action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
